3-(1H-benzimidazol-2-yl)benzoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXFNQLZLSSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353710 | |
| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-81-4 | |
| Record name | 3-(1H-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Benzimidazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(1H-benzimidazol-2-yl)benzoic Acid: A Technical Guide
Introduction
3-(1H-benzimidazol-2-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole moiety is a key pharmacophore found in numerous pharmaceuticals, while the carboxylic acid group provides a versatile handle for further chemical modifications.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the reaction mechanism, a detailed experimental protocol, and relevant chemical data. The primary synthetic route discussed is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid derivative.[3]
Reaction Mechanism
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of o-phenylenediamine with isophthalic acid or its derivatives. The reaction proceeds through a series of nucleophilic addition and dehydration steps.
-
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the carboxylic acid groups of isophthalic acid by a strong acid catalyst, such as hydrochloric acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate undergoes dehydration to form an N-acyl intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the second carbonyl group in an intramolecular fashion.
-
Final Dehydration: A final dehydration step leads to the formation of the stable, aromatic benzimidazole ring.
The overall reaction is a cyclodehydrogenation process.[4]
Figure 1: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on the Phillips-Ladenburg condensation reaction.[3][5]
Materials and Reagents:
-
o-Phenylenediamine
-
Isophthalic acid
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Activated charcoal
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (0.01 mol) and isophthalic acid (0.01 mol).
-
Acid Addition: Add 40 mL of 4N hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of a 10% sodium hydroxide solution until a pH of approximately 7 is reached.[8]
-
Precipitation and Filtration: The product will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain the pure this compound.[2] Decolorizing with activated charcoal may be necessary if the product is colored.
-
Drying: Dry the purified product in a vacuum oven.
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of benzimidazole derivatives via the Phillips-Ladenburg reaction. The exact values for this compound may vary depending on the specific reaction conditions and purification methods used.
| Parameter | Typical Value | Reference |
| Yield | 70-95% | [3][6] |
| Melting Point | >300 °C (decomposes) | [4] |
| Appearance | Off-white to light brown solid | General Observation |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | [2][4] |
Characterization Data:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the benzimidazole and benzoic acid moieties, as well as a broad singlet for the N-H proton.
-
¹³C NMR: Will display signals corresponding to the carbon atoms of the fused ring system and the carboxylic acid group.
-
FT-IR: Key vibrational bands should be observed for the N-H stretch, C=O stretch of the carboxylic acid, and C=N stretch of the imidazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀N₂O₂) should be present.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
Spectroscopic Characterization of 3-(1H-benzimidazol-2-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-benzimidazol-2-yl)benzoic acid (CAS No: 402944-81-4), a molecule of significant interest in medicinal chemistry and materials science. While comprehensive experimental spectra for this specific isomer are not widely published, this document outlines the expected spectroscopic properties based on the analysis of its constituent functional groups and data from closely related analogs. Detailed experimental protocols for acquiring and analyzing the data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₀N₂O₂
-
Molecular Weight: 238.25 g/mol
The structure consists of a benzimidazole ring system linked at its 2-position to a benzoic acid moiety at the meta-position. This arrangement dictates the expected spectroscopic behavior of the molecule.
Caption: Molecular graph of this compound.
Synthesis Overview
The synthesis of 2-arylbenzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a corresponding carboxylic acid or aldehyde.[3][4] For this compound, a common route involves the reaction of o-phenylenediamine with 3-carboxybenzaldehyde or isophthalic acid under acidic conditions, often with heating.
Caption: General synthetic workflow for 2-arylbenzimidazoles.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses. These are predictive values based on known chemical shift and absorption principles and data from analogous compounds.[5]
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~12.9 | br s | 1H | Benzimidazole -NH |
| ~8.6 | t | 1H | H-2' of benzoic acid |
| ~8.2 | dd | 1H | H-6' of benzoic acid |
| ~8.1 | dd | 1H | H-4' of benzoic acid |
| ~7.7 | m | 2H | H-4 and H-7 of benzimidazole |
| ~7.6 | t | 1H | H-5' of benzoic acid |
| ~7.3 | m | 2H | H-5 and H-6 of benzimidazole |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -C OOH |
| ~151.0 | N-C =N of benzimidazole |
| ~143.0, ~135.0 | C-3a and C-7a of benzimidazole (quart) |
| ~133.0 | C-4' of benzoic acid |
| ~131.0 | C-1' of benzoic acid (quart) |
| ~130.0 | C-6' of benzoic acid |
| ~129.5 | C-5' of benzoic acid |
| ~129.0 | C-2' of benzoic acid |
| ~123.0 | C-5 and C-6 of benzimidazole |
| ~115.0 | C-4 and C-7 of benzimidazole |
Table 3: Predicted FT-IR Spectroscopic Data
Sample: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid), N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1620 - 1580 | Medium | C=N stretch (imidazole), Aromatic C=C stretch |
| 1490 - 1450 | Medium | Aromatic C=C stretch |
| 1320 - 1210 | Strong | C-O stretch, O-H bend |
| ~740 | Strong | Ortho-disubstituted benzene C-H bend (benzim.) |
| ~800, ~700 | Strong | Meta-disubstituted benzene C-H bend (benz. acid) |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI)
| m/z | Ion Species | Predicted Fragmentation Pathway |
| 239.08 | [M+H]⁺ | Protonated molecular ion |
| 221.07 | [M+H-H₂O]⁺ | Loss of water from carboxylic acid |
| 194.08 | [M+H-COOH]⁺ | Loss of carboxyl group |
| 119.06 | [C₇H₅N₂]⁺ | Benzimidazole cation fragment |
| 237.06 | [M-H]⁻ | Deprotonated molecular ion |
| 193.07 | [M-H-CO₂]⁻ | Decarboxylation of the parent anion |
Table 5: Predicted UV-Vis Spectroscopic Data
Solvent: Methanol or Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~245 | High | π → π* transition (benzoic acid moiety) |
| ~275 | Medium | π → π* transition (benzimidazole moiety) |
| ~282 | Medium | π → π* transition (benzimidazole moiety) |
Experimental Protocols
The following sections detail the standard methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Acquired FIDs are Fourier transformed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections are applied manually.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a DTGS detector.
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade, previously dried) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Waters Xevo G2-XS QToF or a Thermo Scientific Orbitrap Exploris, coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is the preferred method.
-
Sample Preparation: A stock solution of the compound is prepared in methanol or acetonitrile at 1 mg/mL and further diluted to ~1-10 µg/mL with the initial mobile phase.
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
-
Fragmentation: For MS/MS analysis, collision-induced dissociation (CID) is performed using argon as the collision gas with varying collision energies (10-40 eV).
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 or equivalent double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol) at a concentration of ~1 mg/mL. This is then serially diluted to an appropriate concentration (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Acquisition:
-
Scan Range: 200-600 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
The spectrum of the pure solvent is used as a baseline and is subtracted from the sample spectrum.
-
Caption: Experimental workflow for spectroscopic characterization.
References
- 1. 402944-81-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 3-(1H-Benzo[d]imidazol-2-yl)benzoic acid (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
Analysis of 3-(1H-benzimidazol-2-yl)benzoic Acid Crystal Structure: A Technical Overview
Initial searches for the crystal structure of 3-(1H-benzimidazol-2-yl)benzoic acid did not yield specific crystallographic data for this compound. Publicly available information focuses on derivatives and related structures, precluding a detailed analysis of the target molecule's crystal packing and intermolecular interactions at this time.
This technical guide aims to provide a framework for the analysis of the crystal structure of this compound. However, due to the absence of published crystallographic data for this specific molecule in open-access databases, this report will outline the expected methodologies and data presentation formats that would be utilized should such data become available. The information presented is based on the analysis of closely related benzimidazole derivatives found in the scientific literature.
Data Presentation: Crystallographic and Geometric Parameters
Once the crystal structure of this compound is determined, the quantitative data would be summarized in structured tables for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₄H₁₀N₂O₂ |
| Formula weight | 238.25 |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value (error) |
| b (Å) | Value (error) |
| c (Å) | Value (error) |
| α (°) | Value (error) |
| β (°) | Value (error) |
| γ (°) | Value (error) |
| Volume (ų) | Value (error) |
| Z | Value |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | e.g., 2.0 to 25.0 |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = value] |
| Completeness to θ = 25.00° | Value % |
| Absorption correction | e.g., Multi-scan |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å), Bond Angles (°), and Torsion Angles (°)
This table would detail key intramolecular distances and angles, particularly within the benzimidazole and benzoic acid moieties, and the linkage between them.
| Atoms (A–B) | Length (Å) | Atoms (A–B–C) | Angle (°) | Atoms (A–B–C–D) | Torsion Angle (°) |
| e.g., N1–C2 | Value | e.g., N1–C2–N3 | Value | e.g., C(imidazole)–C(phenyl)–C(carboxy)–O | Value |
| e.g., C(ar)–C(ar) | Value | e.g., C(ar)–C(ar)–C(ar) | Value | ... | ... |
| ... | ... | ... | ... |
Experimental Protocols
The determination of a crystal structure involves several key experimental stages. The following protocols are typical for such an analysis.
2.1. Synthesis and Crystallization The synthesis of this compound would likely involve the condensation reaction of 1,2-phenylenediamine with isophthalic acid or a derivative thereof. Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvents for benzimidazole derivatives include methanol, ethanol, or dimethylformamide.
2.2. X-ray Data Collection A suitable single crystal would be mounted on a diffractometer. Data collection is typically performed using a CCD area detector with graphite-monochromated Mo Kα radiation. The crystal would be kept at a constant temperature, often 100 K or 293 K, during data collection. The strategy for data collection would involve a series of ω and φ scans to cover a significant portion of the reciprocal space.
2.3. Structure Solution and Refinement The collected diffraction data would be processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. An absorption correction would also be applied. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model.
Visualizations
Visual representations are crucial for understanding the structural aspects of the molecule and its packing in the crystal lattice.
3.1. Experimental Workflow
3.2. Hypothetical Molecular and Supramolecular Structure
Without the actual crystal structure, a definitive diagram of the molecular interactions cannot be provided. However, based on the functional groups present (carboxylic acid and benzimidazole), a logical relationship diagram can be proposed for the expected hydrogen bonding network.
Solubility of 3-(1H-benzimidazol-2-yl)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(1H-benzimidazol-2-yl)benzoic acid in organic solvents, a critical parameter for its application in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a predictive overview of its solubility based on the physicochemical properties of its core moieties: benzoic acid and benzimidazole. Furthermore, it outlines detailed experimental protocols for determining the thermodynamic solubility and analytical methods for quantification, equipping researchers with the necessary tools to generate precise and reliable data.
Predicted Solubility Profile
The benzimidazole moiety contains both a hydrogen bond donor (N-H) and acceptors (=N-), which can interact with protic and aprotic solvents. The benzoic acid portion provides a carboxylic acid group, making the solubility pH-dependent.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate both the benzimidazole and carboxylic acid groups. |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting with the solute. However, the large aromatic structure may limit high solubility. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the benzimidazole and carboxylic acid groups, is likely to be too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has intermediate polarity and may show some ability to dissolve the compound, though likely limited. |
Note: This table presents a predicted profile. Experimental verification is crucial.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail the standard methodologies for solubility determination and subsequent analysis.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a sealed, inert container (e.g., a glass vial) containing a known volume of the selected organic solvent. The presence of excess solid is essential to ensure saturation.
-
Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Visual confirmation of undissolved solid should be made at the end of the equilibration period.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the undissolved solid. The saturated solution is then carefully separated from the solid phase by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear supernatant.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL, g/L, or mol/L.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of aromatic compounds like this compound.
Table 2: Example HPLC Method Parameters for Quantification
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized, e.g., starting with 10% B, ramping to 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (e.g., 254 nm or λmax) |
| Injection Volume | 10 µL |
Protocol for Analysis:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Calibration Curve: Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples.
-
Sample Preparation: Dilute the saturated supernatant from the solubility experiment with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area of the analyte for each standard and sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of the diluted samples, and then back-calculate the original concentration in the saturated solution.
Logical Relationship for Method Selection
The choice of analytical technique for quantification depends on several factors within a research environment.
Caption: Decision tree for selecting an analytical quantification method.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF. The detailed experimental protocols for the shake-flask method and HPLC analysis offer a clear pathway for researchers to generate the precise solubility data necessary for advancing research and development involving this compound.
One-Pot Synthesis of 3-(1H-benzimidazol-2-yl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the one-pot synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid and its derivatives, valuable scaffolds in medicinal chemistry and materials science. The document outlines common synthetic strategies, detailed experimental protocols, and comparative data for various catalytic systems, facilitating the efficient laboratory preparation of this important class of molecules.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitution pattern of this compound offers a unique combination of a rigid benzimidazole core and a versatile carboxylic acid handle, making it an attractive building block for creating novel therapeutic agents and functional materials. One-pot synthesis, where reactants are converted to a product in a single reactor, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact compared to multi-step procedures.[2][3] This guide focuses on the prevalent one-pot condensation reaction between an o-phenylenediamine and an aromatic aldehyde or carboxylic acid to yield the target benzimidazole derivatives.
Synthetic Pathways and Mechanisms
The primary approach for the one-pot synthesis of 2-arylbenzimidazoles, including the title compounds, involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[3]
From Aldehydes: The reaction between an o-phenylenediamine and an aromatic aldehyde proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclodehydrogenation to form the benzimidazole ring.[3][4] Various catalysts can be employed to facilitate this transformation, often under mild conditions.
From Carboxylic Acids: Direct condensation with carboxylic acids typically requires higher temperatures and acidic conditions to drive the dehydration reaction.[1][3] This method is also widely used due to the broad availability of carboxylic acid building blocks.
The choice of starting materials and reaction conditions, particularly the catalyst, can significantly influence the reaction's efficiency, yield, and substrate scope.
Experimental Protocols
The following are detailed experimental protocols for the one-pot synthesis of this compound derivatives, based on established methodologies for related structures.
General Procedure using an Aldehyde Precursor with a Catalyst
This protocol is adapted from methodologies utilizing a catalytic amount of a Lewis or Brønsted acid to promote the condensation of an o-phenylenediamine with an aldehyde.[3][4]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
3-Formylbenzoic acid (1.0 mmol)
-
Catalyst (e.g., Lanthanum Chloride (10 mol%), Phenylphosphonic acid (5 mol%))[3][4]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), 3-formylbenzoic acid (1.0 mmol), the chosen catalyst (e.g., 10 mol% Lanthanum Chloride), and the solvent (5 mL).[4]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the required time (typically monitored by TLC).[3][4]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
General Procedure using a Carboxylic Acid Precursor with a Catalyst
This protocol is based on the condensation of an o-phenylenediamine with a carboxylic acid, often requiring slightly harsher conditions.[1]
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Isophthalic acid (or 3-carboxybenzoic acid) (0.01 mol)
-
Ammonium Chloride (NH₄Cl) as a catalyst[1]
-
Ethanol
-
Ice-cold water
Procedure:
-
In a suitable flask, combine o-phenylenediamine (0.01 mol), isophthalic acid (0.01 mol), and a catalytic amount of NH₄Cl in ethanol.[1]
-
Stir the reaction mixture at 80 °C for approximately 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent like ethanol to obtain the purified this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-arylbenzimidazole derivatives using different one-pot methodologies. This data can serve as a benchmark for the expected yields and reaction conditions for the synthesis of this compound derivatives.
| Entry | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| 1 | Benzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 2 | 92 | 292-294 | [4] |
| 2 | 4-Chlorobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 2.5 | 94 | 290-292 | [4] |
| 3 | 4-Nitrobenzaldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | RT | 1.5 | 95 | 318-320 | [4] |
| 4 | p-Chlorobenzoic acid | NH₄Cl | Ethanol | 80 | 2 | 78.88 | 260 | [1] |
| 5 | Salicylic acid | NH₄Cl | Ethanol | 80 | 2 | 79.18 | 120 | [1] |
| 6 | Benzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.5 | 95 | 292-294 | [3] |
| 7 | 4-Chlorobenzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.5 | 96 | 289-291 | [3] |
| 8 | 4-Nitrobenzaldehyde | Phenylphosphonic acid (5 mol%) | DMF | 80 | 0.25 | 98 | 325-327 | [3] |
| 9 | 2-Nitrobenzaldehyde | Silica supported periodic acid | N/A | N/A | N/A | N/A | 209-211 | [5] |
| 10 | 4-Chlorobenzaldehyde | Silica supported periodic acid | N/A | N/A | N/A | N/A | 288-291 | [5] |
Mandatory Visualizations
The following diagrams illustrate the general workflow and logical relationships in the one-pot synthesis of this compound derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Key steps in the one-pot synthesis reaction pathway.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. tsijournals.com [tsijournals.com]
- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Investigation of the Molecular Structure of 3-(1H-benzimidazol-2-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 3-(1H-benzimidazol-2-yl)benzoic acid. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes methodologies and data from closely related benzimidazole--benzoic acid derivatives to establish a robust protocol for its structural and electronic analysis. This guide details recommended computational methods, expected geometric parameters, and a logical workflow for such a theoretical investigation. The presented data, derived from analogous compounds, serves as a valuable reference for researchers undertaking the study of this and similar molecules of pharmaceutical interest.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The molecule this compound, which incorporates both the benzimidazole and benzoic acid moieties, presents a subject of significant interest for potential drug design and development. A thorough understanding of its three-dimensional structure, electronic properties, and conformational possibilities is paramount for elucidating its potential interactions with biological targets.
This guide outlines a theoretical approach, primarily leveraging Density Functional Theory (DFT), to characterize the molecular structure of this compound. The protocols and data herein are compiled from published studies on structurally analogous compounds, providing a validated starting point for a detailed computational analysis.
Experimental and Computational Protocols
The following protocols are recommended for the theoretical investigation of this compound, based on established methods for similar molecular systems. [1][2][3]
Computational Methodology
A robust and widely accepted method for this type of investigation is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended as it has demonstrated high accuracy in predicting the geometric and electronic properties of organic molecules. [1][2][4]
-
Software: Gaussian 09 or a later version is a suitable software package for these calculations. [3]* Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between computational cost and accuracy for geometry optimization and vibrational frequency calculations. [1]* Geometry Optimization: The molecular structure of this compound should be fully optimized in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
-
Vibrational Analysis: The calculation of vibrational frequencies serves a dual purpose: to confirm the nature of the stationary point on the potential energy surface and to allow for the theoretical prediction of the infrared (IR) and Raman spectra. The Vibrational Energy Distribution Analysis (VEDA) program can be used for a detailed assignment of the vibrational modes. [1]* Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) surface should also be generated to identify regions of electrophilic and nucleophilic attack. [1][3]* NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts, which can then be compared with experimental data if available. [5]
Spectroscopic Analysis (for experimental validation)
Should the compound be synthesized, the following experimental techniques would be crucial for validating the theoretical findings:
-
FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra can be recorded and compared with the theoretically predicted vibrational frequencies. [1]* NMR Spectroscopy: 1H and 13C NMR spectra in a suitable solvent (e.g., DMSO-d6) would provide experimental chemical shifts for comparison with the GIAO calculations.
-
UV-Vis Spectroscopy: The electronic transitions can be investigated experimentally using UV-Vis spectroscopy and compared with time-dependent DFT (TD-DFT) calculations. [1]* Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray diffraction would provide the definitive experimental molecular structure, including bond lengths, bond angles, and dihedral angles for direct comparison with the optimized geometry.
Predicted Molecular Structure and Quantitative Data
The following tables summarize the expected bond lengths and bond angles for the key structural components of this compound. These values are derived from computational and experimental data for the closely related molecule, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and other similar benzimidazole derivatives. [1]
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) (Theoretical - B3LYP/6-311++G(d,p)) | Reference Experimental Range (Å) |
| C=O | 1.210 | 1.216 |
| C-O | 1.354 | 1.318 |
| O-H | 0.968 | 0.879 |
| C-N (imidazole) | 1.304 - 1.390 | 1.313 - 1.385 |
| C-C (aromatic) | 1.380 - 1.410 | 1.370 - 1.420 |
| C-H (aromatic) | 1.080 - 1.090 | Not typically reported |
| N-H (imidazole) | 1.015 | Not typically reported |
Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and other benzimidazole derivatives. [1][6]
Table 2: Predicted Bond Angles (°)
| Angle | Predicted Angle (°) (Theoretical - B3LYP/6-311++G(d,p)) | Reference Experimental Range (°) |
| O=C-O | 120.5 | 120.0 - 122.0 |
| C-C-O | 118.0 | 117.0 - 119.0 |
| C-C=O | 121.5 | 120.0 - 123.0 |
| C-N-C (imidazole) | 105.0 - 110.0 | 104.0 - 109.0 |
| N-C-N (imidazole) | 110.0 - 115.0 | 111.0 - 114.0 |
| C-C-C (aromatic) | 118.0 - 121.0 | 118.0 - 121.0 |
Data derived from studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and other benzimidazole derivatives. [1][6]
Visualization of the Theoretical Investigation Workflow
The following diagram illustrates the logical workflow for a comprehensive theoretical investigation of the molecular structure of this compound.
Conclusion
While a dedicated theoretical study on this compound is not yet present in the scientific literature, a robust and reliable computational investigation can be conducted by following the protocols outlined in this guide. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides a powerful tool for elucidating its molecular structure, vibrational properties, and electronic characteristics. The quantitative data from analogous compounds presented herein serves as a valuable benchmark for such an investigation. A thorough theoretical characterization of this compound will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its potential applications in drug discovery and materials science.
References
- 1. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability Analysis of 3-(1H-benzimidazol-2-yl)benzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-2-yl)benzoic acid is a heterocyclic compound incorporating both a benzimidazole ring and a benzoic acid moiety. The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents, while the benzoic acid group provides a versatile handle for chemical modification and salt formation. Understanding the thermal stability of this molecule is paramount for its application in drug development, materials science, and chemical synthesis. Thermal stability dictates critical parameters such as storage conditions, shelf-life, processing temperatures, and compatibility with other excipients.
Benzimidazole derivatives are generally recognized for their high thermal stability. For instance, certain triphenylamine–benzimidazole derivatives exhibit decomposition temperatures ranging from 399°C to 454°C[1], and some poly(benzimidazole imide) films show weight loss only at temperatures exceeding 520°C[2]. This guide provides a framework for the thermal analysis of this compound, extrapolating its likely behavior from related structures and outlining detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Properties
While specific experimental data for this compound is not extensively documented in public literature, its thermal profile can be predicted based on its constituent functional groups.
-
Melting Point (Tm): Benzoic acid has a distinct melting point of approximately 122°C[3]. The presence of the larger, more rigid benzimidazole structure and the potential for strong intermolecular hydrogen bonding and π-stacking interactions are expected to significantly increase the melting point of the title compound compared to benzoic acid alone.
-
Decomposition Temperature (Td): The thermal decomposition is anticipated to be a multi-stage process. The carboxylic acid group is the most likely site for initial decomposition, likely through decarboxylation. This would be followed by the breakdown of the more stable benzimidazole ring at higher temperatures[3]. The onset of decomposition for similar imidazole derivatives is predicted to be in the 200-300°C range[3]. However, given the high stability of the benzimidazole core, the complete decomposition temperature is expected to be substantially higher[1][2].
Quantitative Data Summary
The following tables present a structured format for reporting the quantitative data obtained from TGA and DSC analyses. The values provided are hypothetical and serve as a template for organizing experimental results.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Observation |
| Onset Decomposition Temp (Tonset) | ~250 - 300 °C |
| Temperature of 5% Mass Loss (Td5) | ~320 °C |
| Temperature of 10% Mass Loss (Td10) | ~350 °C |
| Mass Loss Step 1 (Decarboxylation) | ~18.7% (Predicted loss of CO₂) |
| Mass Loss Step 2 (Ring Decomposition) | >400 °C |
| Residual Mass @ 800 °C | < 10% |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Observation |
| Melting Endotherm (Tm) | Expected > 200 °C |
| Enthalpy of Fusion (ΔHfus) | To be determined experimentally |
| Decomposition Exotherm(s) | Correlated with TGA mass loss events |
Experimental Protocols & Workflows
Detailed methodologies for conducting TGA and DSC analyses are provided below. These protocols are generalized and should be optimized based on the specific instrumentation used.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a clean, tared TGA pan (e.g., alumina or platinum)[3].
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as high-purity nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition[1][3].
-
Thermal Program:
-
Data Analysis: Record and plot the sample mass (%) as a function of temperature. Determine the onset of decomposition and the temperatures corresponding to specific mass loss percentages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrumentation: A calibrated differential scanning calorimeter with a refrigerated cooling system. Calibration for temperature and enthalpy should be performed using a standard like indium[4].
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min[4].
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 350°C) at a heating rate of 10°C/min[4].
-
Hold isothermally for 2 minutes.
-
Cool the sample back to 30°C at a rate of 10°C/min to observe any crystallization events.
-
-
Data Analysis: Record and plot the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition, crystallization) peaks. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
Predicted Decomposition Pathway
Based on the chemical structure, a logical two-stage thermal decomposition pathway is proposed. The initial, lower-temperature event is the cleavage of the carboxylic acid group, followed by the degradation of the robust benzimidazole core at significantly higher temperatures.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a robust analysis can be projected from the known properties of its benzimidazole and benzoic acid components. The compound is expected to possess high thermal stability, with decomposition likely commencing with decarboxylation followed by the degradation of the benzimidazole ring at higher temperatures. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers to empirically determine the thermal characteristics of this compound, ensuring its safe and effective use in development and manufacturing processes.
References
An In-depth Technical Guide to the Electrochemical Properties of Benzimidazole Derivatives as Corrosion Inhibitors
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a lack of specific experimental data on the electrochemical properties of 3-(1H-benzimidazol-2-yl)benzoic acid. However, the broader class of benzimidazole derivatives is extensively studied, particularly for its significant application in corrosion prevention. This guide synthesizes the available knowledge on these derivatives to provide a representative understanding of their electrochemical behavior, experimental evaluation, and mechanism of action, which can serve as a strong predictive framework for the target compound.
Introduction to Benzimidazole Derivatives in Electrochemistry
Benzimidazole and its derivatives are a class of heterocyclic aromatic compounds recognized for their wide range of applications, from pharmaceuticals to materials science.[1] In the field of electrochemistry, they have garnered significant attention as highly effective corrosion inhibitors for various metals and alloys, such as carbon steel, mild steel, and copper, especially in aggressive acidic environments.[1][2][3]
The efficacy of benzimidazole derivatives as corrosion inhibitors stems from their molecular structure: a planar, fused bicyclic system containing a benzene and an imidazole ring.[2] This structure is rich in π-electrons and features nitrogen heteroatoms with lone pairs of electrons, which act as active centers for adsorption onto a metal surface.[1][2] By forming a protective film, these molecules create a barrier that isolates the metal from the corrosive medium, effectively mitigating both anodic dissolution and cathodic hydrogen evolution reactions.[2][4] This guide details the standard experimental protocols used to quantify this inhibitive action and presents the typical electrochemical data obtained.
Experimental Protocols
The evaluation of a compound's corrosion inhibition performance is predominantly carried out using electrochemical techniques, primarily Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[3] These methods provide quantitative data on corrosion rates and the mechanisms of inhibition.
Materials and Setup
-
Working Electrode: A sample of the metal to be protected (e.g., carbon steel or mild steel) is embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.[5] Before each experiment, the electrode surface is mechanically polished with successively finer grades of abrasive paper, rinsed with deionized water and a solvent like ethanol, and dried.[6]
-
Corrosive Medium: A standardized corrosive solution, typically 1.0 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), is prepared using analytical grade reagents and deionized water.[1][3]
-
Electrochemical Cell: A conventional three-electrode glass cell is used. It consists of the prepared working electrode, a platinum wire or graphite rod as the counter (auxiliary) electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[7]
Potentiodynamic Polarization (PDP) Measurements
Potentiodynamic polarization studies are conducted to understand the kinetics of the anodic and cathodic reactions and to determine the corrosion current density.[5]
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a set period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[5]
-
A potentiodynamic scan is then performed by sweeping the potential from a more negative value to a more positive value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).
-
The scan is conducted at a slow, constant rate, typically between 0.5 mV/s and 1 mV/s, to maintain a quasi-stationary state.[4]
-
The resulting plot of log(current density) versus potential (a Tafel plot) is analyzed. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.[4][8]
-
The inhibition efficiency (η_PDP %) is calculated using the following equation: η_PDP % = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]
Electrochemical Impedance Spectroscopy (EIS) Measurements
EIS is a non-destructive technique used to investigate the properties of the metal/electrolyte interface, including charge transfer resistance and the formation of a protective film.[10]
-
As with PDP, the working electrode is first immersed in the test solution until a stable OCP is reached.[7]
-
The EIS measurement is performed at the OCP by applying a small amplitude sinusoidal AC voltage signal (e.g., 10 mV).[7]
-
The impedance of the system is measured over a wide frequency range, typically from 100 kHz down to 10 mHz or lower.[7]
-
The data is commonly visualized using Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).[11][12]
-
The resulting spectra are fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).[13]
-
The inhibition efficiency (η_EIS %) is calculated from the charge transfer resistance values: η_EIS % = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[9]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a benzimidazole derivative as a corrosion inhibitor.
Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.
Summary of Electrochemical Data
The following tables summarize representative data for benzimidazole derivatives, demonstrating their effectiveness as corrosion inhibitors for steel in 1.0 M HCl. The data is synthesized from multiple studies to show typical values and trends.[2][3][9]
Table 1: Potentiodynamic Polarization (PDP) Parameters
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | η_PDP (%) |
| Blank (0) | -475 | 1050 | 75 | 125 | - |
| 1 x 10⁻⁵ | -470 | 189 | 78 | 120 | 82.0 |
| 5 x 10⁻⁵ | -465 | 115 | 80 | 118 | 89.0 |
| 1 x 10⁻⁴ | -462 | 73 | 82 | 115 | 93.1 |
| 1 x 10⁻³ | -455 | 48 | 85 | 112 | 95.4 |
Note: Ecorr = Corrosion Potential; Icorr = Corrosion Current Density; βa = Anodic Tafel Slope; βc = Cathodic Tafel Slope; η_PDP = Inhibition Efficiency from PDP.
The data typically shows that with increasing inhibitor concentration, the corrosion current density (Icorr) significantly decreases, indicating a reduction in the corrosion rate.[4] The corrosion potential (Ecorr) often shows a slight shift but does not change drastically, which classifies most benzimidazole derivatives as mixed-type inhibitors —meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[14]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (M) | Rct (Ω·cm²) | n | Cdl (µF/cm²) | η_EIS (%) |
| Blank (0) | 45 | 0.85 | 210 | - |
| 1 x 10⁻⁵ | 260 | 0.88 | 85 | 82.7 |
| 5 x 10⁻⁵ | 455 | 0.90 | 60 | 90.1 |
| 1 x 10⁻⁴ | 780 | 0.91 | 42 | 94.2 |
| 1 x 10⁻³ | 1020 | 0.92 | 35 | 95.6 |
Note: Rct = Charge Transfer Resistance; n = CPE exponent (related to surface homogeneity); Cdl = Double-Layer Capacitance; η_EIS = Inhibition Efficiency from EIS.
EIS results consistently show that the diameter of the Nyquist plot's semicircle, which corresponds to the charge transfer resistance (Rct), increases dramatically with the addition of the inhibitor.[1] A higher Rct value signifies greater resistance to charge transfer across the metal/electrolyte interface, confirming slower corrosion.[15] Concurrently, the double-layer capacitance (Cdl) decreases, which is attributed to the adsorption of the organic inhibitor molecules onto the metal surface, displacing water molecules and reducing the dielectric constant at the interface.[15]
Mechanism of Corrosion Inhibition
The protective action of benzimidazole derivatives is achieved through their adsorption onto the metal surface, which follows a distinct logical pathway.
-
Molecular Structure: The benzimidazole molecule possesses active sites: nitrogen atoms with lone electron pairs and the π-electron systems of the aromatic rings.[2]
-
Surface Interaction: In an acidic solution, the metal surface is typically positively charged. The inhibitor molecules can interact with the surface in several ways:
-
Physisorption: Electrostatic interaction between protonated benzimidazole molecules and negatively charged chloride ions already adsorbed on the metal surface.
-
Chemisorption: Direct coordinate bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface. This is often the dominant interaction.[2]
-
π-Stacking: Interaction between the π-electrons of the benzimidazole ring and the metal surface.
-
-
Protective Film Formation: This adsorption process results in the formation of a stable, organized molecular layer on the metal.
-
Corrosion Blocking: The protective film acts as a physical barrier, isolating the metal from the corrosive electrolyte. It blocks the active sites on the surface where corrosion reactions would normally occur, thus inhibiting the overall process.[9]
The adsorption process is often found to obey the Langmuir adsorption isotherm , which implies the formation of a monolayer of inhibitor on the metal surface.[3][14]
Caption: Logical pathway for corrosion inhibition by benzimidazole derivatives.
Conclusion
While direct electrochemical data for this compound is not currently available, the extensive research on analogous benzimidazole derivatives provides a robust framework for predicting its behavior. These compounds are established as highly efficient, mixed-type corrosion inhibitors. Electrochemical studies consistently demonstrate that they function by adsorbing onto the metal surface to form a protective barrier, which significantly increases charge transfer resistance and reduces corrosion current density. The presence of π-electrons and nitrogen heteroatoms in the benzimidazole core is fundamental to this inhibitive action. Further experimental investigation on the specific target molecule is warranted to confirm these expected properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. pu.edu.pk [pu.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Fluorescence Quenching of Benzimidazole Derivatives by Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies associated with the fluorescence quenching of benzimidazole derivatives upon interaction with various metal ions. While direct, comprehensive studies on 3-(1H-benzimidazol-2-yl)benzoic acid are not extensively available in the public domain, this document extrapolates from research on structurally similar benzimidazole-based fluorescent probes to offer a foundational understanding for researchers. The guide covers potential quenching mechanisms, relevant experimental protocols, and presents data from related compounds to serve as a reference for designing and interpreting experiments with this compound.
Introduction to Fluorescence Quenching in Benzimidazole Scaffolds
Benzimidazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many benzimidazole-containing molecules exhibit intrinsic fluorescence, a characteristic that is often sensitive to their local chemical environment. This sensitivity makes them excellent candidates for the development of fluorescent sensors for various analytes, including metal ions.
The interaction of metal ions with a benzimidazole derivative can lead to a decrease in its fluorescence intensity, a phenomenon known as fluorescence quenching. This process is typically mediated by specific electronic interactions between the metal ion and the fluorophore. The primary mechanisms responsible for this quenching in benzimidazole-based sensors are Photoinduced Electron Transfer (PET) and the formation of a non-fluorescent ground-state complex. In some instances, a "turn-on" fluorescence response, known as Chelation-Enhanced Fluorescence (CHEF), can occur, particularly with ions like Zn²⁺.[1] However, for many transition metal ions, quenching is the more common outcome.
The quenching efficiency is dependent on several factors, including the nature of the metal ion, the specific structure of the benzimidazole derivative, the solvent system, and the pH of the medium. Understanding these factors is crucial for the rational design of selective and sensitive metal ion sensors.
Quantitative Analysis of Metal Ion Quenching
The interaction between a fluorescent benzimidazole derivative and a quenching metal ion can be quantified to determine the efficiency of quenching and the binding affinity. The Stern-Volmer equation is a fundamental tool for analyzing the quenching data.
Stern-Volmer Analysis
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for a dynamic quenching process:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the benzimidazole derivative in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher (metal ion) at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
A linear Stern-Volmer plot of F₀ / F versus [Q] is indicative of a single type of quenching mechanism, either purely dynamic or purely static.
Data from Related Benzimidazole Derivatives
| Benzimidazole Derivative | Metal Ion | Quenching/Enhancement | Detection Limit (LOD) | Stoichiometry (Probe:Metal) | Reference |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) (DQBM-B) | Co²⁺ | Quenching | 3.56 µmol L⁻¹ | 1:2 | [2][3] |
| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Cu²⁺ | Quenching | 0.16 µM | 2:1 | [4] |
| 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Zn²⁺ | Ratiometric Turn-on | 0.1 µM | 1:1 | [4] |
| 2-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole (2c) | Zn²⁺ | Quenching | 16 nM | 2:1 | [5] |
Experimental Protocols
The following are generalized experimental protocols adapted from studies on benzimidazole-based fluorescent sensors. These can serve as a starting point for investigating the fluorescence quenching of this compound.
Synthesis of this compound
A common method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6]
Materials:
-
o-phenylenediamine
-
3-carboxybenzaldehyde
-
Methanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and 3-carboxybenzaldehyde in methanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Fluorescence Titration Studies
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the probe.
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound in the chosen buffer.
-
To each solution, add increasing concentrations of the metal ion stock solution.
-
Ensure the total volume of each solution is constant by adding the appropriate amount of solvent.
-
Incubate the solutions for a specific period to allow for complexation to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a predetermined excitation wavelength.
-
Record the fluorescence intensity at the emission maximum for each metal ion concentration.
-
Plot the fluorescence intensity or F₀ / F against the metal ion concentration to analyze the quenching effect.
Visualization of Signaling Pathways and Workflows
Proposed Quenching Mechanism: Photoinduced Electron Transfer (PET)
A plausible mechanism for the fluorescence quenching of a benzimidazole derivative by a metal ion is Photoinduced Electron Transfer (PET). In this process, the metal ion, upon binding to the benzimidazole moiety, facilitates the transfer of an electron from the excited state of the fluorophore to the metal ion, leading to non-radiative decay and a decrease in fluorescence.
Caption: Proposed Photoinduced Electron Transfer (PET) mechanism for fluorescence quenching.
Experimental Workflow for Fluorescence Quenching Analysis
The following diagram illustrates a typical experimental workflow for investigating the fluorescence quenching of a benzimidazole derivative by metal ions.
Caption: Experimental workflow for fluorescence quenching analysis.
Conclusion
The fluorescence of benzimidazole derivatives is a powerful tool for the detection and quantification of metal ions. While specific data on this compound is limited, the principles and protocols outlined in this guide, based on analogous compounds, provide a robust framework for initiating such investigations. The quenching of fluorescence, likely through mechanisms such as PET, can be systematically studied through fluorescence titration experiments and analyzed using the Stern-Volmer relationship. The provided experimental workflows and mechanistic diagrams serve as a visual guide for researchers entering this field. Further research into the specific interactions of this compound with a diverse panel of metal ions will be invaluable for its potential applications in chemical sensing, biological imaging, and drug development.
References
- 1. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 3. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 3-(1H-benzimidazol-2-yl)benzoic acid in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-2-yl)benzoic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects. Derivatives of benzimidazole have been shown to exert their anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization, modulation of critical signaling pathways like PI3K/Akt, induction of apoptosis, and cell cycle arrest.[1]
This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential anticancer agents. While specific experimental data for the title compound is limited in publicly available literature, the provided protocols are standard methods for evaluating the anticancer properties of novel chemical entities. The quantitative data presented is derived from closely related 2-arylbenzimidazole analogues to provide a representative understanding of the potential efficacy of this class of compounds.
Synthesis of this compound
A common and effective method for the synthesis of 2-arylbenzimidazoles is the condensation of o-phenylenediamine with an appropriate aromatic aldehyde. For the synthesis of this compound, 3-carboxybenzaldehyde would be the key reactant.
Protocol: Synthesis via Condensation Reaction
This protocol describes a general method for the synthesis of this compound from o-phenylenediamine and 3-carboxybenzaldehyde.
Materials:
-
o-phenylenediamine
-
3-carboxybenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric Acid (HCl, dilute)
-
Sodium Hydroxide (NaOH, 10% solution)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine and 1 equivalent of 3-carboxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of dilute hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation: In Vitro Anticancer Activity of Related Benzimidazole Derivatives
Table 1: Cytotoxicity of 2-Arylbenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-OH | MCF-7 (Breast) | 1.90 ± 0.08 | [2] |
| Derivative B | Unsubstituted | A549 (Lung) | 0.85 ± 0.07 | [2] |
| Derivative C | 4-Cl | HCT-116 (Colon) | 1.60 ± 0.3 | [3] |
| Derivative D | 3,4,5-trimethoxy | PC-3 (Prostate) | 5.40 | [1] |
| Derivative E | 4-piperidine | HCT-116 (Colon) | 16.82 | [1] |
| Derivative F | 5-fluoro-2-hydroxy | HepG2 (Liver) | 0.39 µg/mL | [1] |
Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Tubulin Polymerization IC50 (µM) | Reference |
| Derivative G | DU-145 (Prostate) | 1.53 | [4] |
| Derivative H | DU-145 (Prostate) | 1.45 | [4] |
| Nocodazole (Control) | - | 1.50 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Tubulin Polymerization Inhibition Assay
This in vitro assay measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Nocodazole (positive control)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer supplemented with GTP.
-
Add different concentrations of this compound or the control compound to the reaction mixture.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.
-
Calculate the IC50 value for tubulin polymerization inhibition.
Protocol 5: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH to determine changes in protein expression and phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow Diagrams
Caption: MTT Assay Experimental Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-benzimidazol-2-yl)benzoic acid as a Ligand in Coordination Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for the synthesis and characterization of coordination polymers with analogous benzimidazole and imidazole-based carboxylic acid ligands. Due to a lack of extensive published data specifically for coordination polymers derived from 3-(1H-benzimidazol-2-yl)benzoic acid, the experimental details and data presented herein are representative and should be considered as a starting point for research and development.
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The ligand this compound is a bifunctional organic linker that possesses both a carboxylate group and a benzimidazole moiety. This combination makes it an excellent candidate for the construction of novel CPs with diverse topologies and potential applications in areas such as gas storage, catalysis, chemical sensing, and drug delivery. The benzimidazole group can act as a robust coordinating agent to a variety of metal centers, while the benzoic acid provides a versatile linkage point. The aromatic nature of the ligand can also impart desirable properties such as luminescence and thermal stability to the resulting frameworks.
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through the condensation reaction of o-phenylenediamine with isophthalic acid. A general protocol is outlined below.
Experimental Protocol: Ligand Synthesis
Materials:
-
o-phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and isophthalic acid (1 equivalent).
-
Add polyphosphoric acid as a dehydrating agent and catalyst.
-
Heat the reaction mixture at a high temperature (typically 180-200 °C) for several hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice water to precipitate the crude product.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitate by filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Dry the final product under vacuum.
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Workflow for the synthesis of the this compound ligand.
Synthesis of Coordination Polymers
The synthesis of coordination polymers using this compound is typically performed via hydrothermal or solvothermal methods. These methods involve the reaction of a metal salt with the organic ligand in a sealed vessel at elevated temperatures. The choice of metal ion, solvent, temperature, and pH can significantly influence the dimensionality and topology of the resulting framework.
General Experimental Protocol: Hydrothermal/Solvothermal Synthesis
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium(II) nitrate tetrahydrate)
-
Solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small vial, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc(II) nitrate hexahydrate) in a suitable solvent (e.g., 5 mL of water or ethanol).
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Dry the product in air or under a mild vacuum.
Caption: General workflow for the synthesis and characterization of coordination polymers.
Data Presentation
The following tables present hypothetical but realistic quantitative data for coordination polymers synthesized with this compound, based on values reported for analogous systems.
Table 1: Hypothetical Crystallographic Data
| Parameter | Zn-based CP | Cu-based CP | Cd-based CP |
| Formula | C₃₀H₁₈N₄O₈Zn₂ | C₃₀H₁₈Cu₂N₄O₈ | C₃₀H₁₈Cd₂N₄O₈ |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pnma |
| a (Å) | 10.123 | 8.456 | 12.345 |
| b (Å) | 16.456 | 10.123 | 15.678 |
| c (Å) | 18.789 | 11.456 | 10.987 |
| β (°) | 98.76 | 105.45 | 90 |
| V (ų) | 3098.7 | 945.6 | 2123.4 |
Table 2: Hypothetical Thermal and Porosity Data
| Property | Zn-based CP | Cu-based CP | Cd-based CP |
| Decomposition Temp. (°C) | 350 | 320 | 380 |
| BET Surface Area (m²/g) | 850 | 650 | 950 |
| Pore Volume (cm³/g) | 0.45 | 0.32 | 0.55 |
Potential Applications
Coordination polymers based on this compound are expected to have several potential applications, particularly in the fields of chemical sensing and catalysis, owing to the functional groups present in the ligand.
Luminescent Sensing
The aromatic and conjugated nature of the benzimidazole moiety can impart luminescent properties to the resulting coordination polymers. These materials could be explored as fluorescent sensors for the detection of small molecules, metal ions, or biomolecules. The sensing mechanism often relies on the quenching or enhancement of the framework's luminescence upon interaction with the analyte.
Caption: A potential signaling pathway for luminescent sensing by a coordination polymer.
Catalysis
The metal centers within the coordination polymers can act as Lewis acid sites, while the nitrogen atoms of the benzimidazole units can function as Lewis basic sites. This bifunctional nature makes these materials promising candidates for heterogeneous catalysts in various organic transformations. The porous structure of the CPs can also provide size and shape selectivity.
Conclusion
While specific experimental data for coordination polymers of this compound is currently limited in the scientific literature, the protocols and potential applications outlined in this document provide a solid foundation for researchers to explore the synthesis and properties of new materials based on this promising ligand. The versatility of the benzimidazole and carboxylic acid functionalities suggests that a rich variety of coordination polymers with interesting structures and functions are yet to be discovered. Further research in this area is highly encouraged to unlock the full potential of this ligand in materials science and drug development.
Application Notes and Protocols: Antimicrobial Activity of Metal Complexes with 3-(1H-benzimidazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of metal complexes incorporating the ligand 3-(1H-benzimidazol-2-yl)benzoic acid. While direct studies on this specific ligand are emerging, this document compiles representative protocols and data from closely related benzimidazole-based metal complexes to guide research and development in this promising area of antimicrobial drug discovery.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds, structurally analogous to purine nucleosides, which allows for interaction with various biological macromolecules.[1] The coordination of these ligands with metal ions can enhance their biological activity, a phenomenon explained by concepts such as Overtone's concept of cell permeability and Tweedy's chelation theory.[2] Metal complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets, such as DNA or essential enzymes, leading to microbial growth inhibition.[2][3] Metal complexes of benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4][5]
Data Presentation: Antimicrobial Activity of Related Benzimidazole-Metal Complexes
The following tables summarize the antimicrobial activity of various metal complexes with benzimidazole-derived ligands, providing an expected performance baseline for complexes of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole-Metal Complexes against Bacterial Strains
| Complex/Ligand | Metal Ion | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Reference |
| Ligand 1 | - | >500 µg/mL | >500 µg/mL | >500 µg/mL | [2] |
| Complex 1a | La(III) | 125 µg/mL | 250 µg/mL | 500 µg/mL | [2] |
| Complex 1b | Ce(III) | 250 µg/mL | 500 µg/mL | 500 µg/mL | [2] |
| Ligand 2 | - | 1.28 µM | - | - | [1] |
| Complex 2a | Pt(II) | 0.14 µM | - | - | [1] |
| Ligand 3 | - | - | - | - | [1] |
| Complex 3a | Ni(II) | 50 µg/mL | 6.25 µg/mL | - | [1] |
| Complex 3b | Cu(II) | 100 µg/mL | 250 µg/mL | >250 µg/mL | [1] |
Ligand 1: Schiff base derived from 2-(3-aminophenyl)benzimidazole.[2] Ligand 2: 2-phenylbenzimidazole.[1] Ligand 3: 2-(1H-benzimidazol-2-yl)-1,4-phenylsubstituted ligand.[1]
Table 2: Zone of Inhibition of Benzimidazole-Metal Complexes against Fungal Strains
| Complex/Ligand | Metal Ion | Candida albicans | Reference |
| Ligand 4 | - | Moderate Activity | [6] |
| Complex 4a | Hg(II) | High Activity | [6] |
| Complex 4b | Co(II) | Weak Activity | [6] |
Ligand 4: 1,3-Bis(1H-benzimidazol-2-yl)-2-oxapropane.[6]
Experimental Protocols
The following are detailed protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their antimicrobial activity, adapted from methodologies reported for similar benzimidazole derivatives.
Protocol 1: Synthesis of this compound (Ligand)
This protocol is a standard method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
3-carboxybenzaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 3-carboxybenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add a solution of sodium metabisulfite (10 mmol) in water (20 mL) to the flask and stir for 30 minutes.
-
Add a solution of o-phenylenediamine (10 mmol) in ethanol (30 mL) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% NaOH solution until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure ligand.
-
Characterize the synthesized ligand using FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal Complexes
This is a general procedure for the synthesis of metal complexes with the benzimidazole-derived ligand.
Materials:
-
This compound (Ligand)
-
Metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (40 mL).
-
In a separate flask, dissolve the metal salt (1 mmol) in methanol or ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to 6-7 using a dilute alcoholic solution of NaOH or ammonia.
-
Reflux the reaction mixture for 2-3 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Filter the precipitated complex, wash with the solvent used and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution
Procedure:
-
Prepare a stock solution of the test compounds (ligand and complexes) in DMSO (e.g., 1000 µg/mL).
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds in the microtiter plates to obtain a concentration range (e.g., 500 µg/mL to 0.97 µg/mL).
-
Prepare a microbial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth with microbial suspension) and a negative control (broth only). Also, include a standard drug control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents the color change of resazurin (from blue to pink), indicating inhibition of microbial growth.
Visualizations
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"application of 3-(1H-benzimidazol-2-yl)benzoic acid in organic light-emitting diodes (OLEDs)"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-2-yl)benzoic acid is a heterocyclic organic compound featuring a benzimidazole core linked to a benzoic acid moiety. The benzimidazole unit is a well-known electron-deficient system, making it a suitable candidate for various roles within organic light-emitting diodes (OLEDs).[1][2][3][4] Its rigid structure and potential for strong intermolecular interactions can lead to high thermal stability and morphological robustness in thin films, which are crucial for the longevity of OLED devices.[3][5] The benzoic acid group can influence the molecule's solubility, energy levels, and charge-transporting properties. Derivatives of benzimidazole have been successfully employed as electron transporters, hole blockers, and host materials for both fluorescent and phosphorescent emitters in OLEDs.[1][2][3][6] Specifically, benzimidazole-based materials are noted for their potential to achieve high triplet energies, making them excellent hosts for blue phosphorescent emitters, and for their bipolar charge transport characteristics which can lead to improved device efficiency and reduced efficiency roll-off at high brightness.[2][3][5]
Physicochemical and Optoelectronic Properties
| Property | Representative Value | Unit | Significance in OLEDs |
| Highest Occupied Molecular Orbital (HOMO) | -5.56 | eV | Determines the energy barrier for hole injection. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.56 | eV | Determines the energy barrier for electron injection. |
| Energy Gap (Eg) | 3.00 | eV | Influences the color of light emission. |
| Emission Wavelength (λem) | ~450-490 | nm | Corresponds to the blue to greenish-blue region of the spectrum.[7] |
| External Quantum Efficiency (EQE) in a device | up to 21.8% (for a green PhOLED with a benzimidazole host) | % | A measure of the device's efficiency in converting electrons to photons.[6] |
Note: The values in this table are for a representative pyrene-benzimidazole derivative (Compound B in the cited source) and a green phosphorescent OLED with a different benzimidazole-based host, respectively, and are intended to provide a general indication of the expected properties.[1][6] Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of similar benzimidazole derivatives is the condensation reaction between a dicarboxylic acid or its derivative and an o-phenylenediamine derivative. The following is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Isophthalic acid (benzene-1,3-dicarboxylic acid)
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Methanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of o-phenylenediamine and isophthalic acid.
-
Condensation: Add a suitable amount of polyphosphoric acid to the flask to act as both a solvent and a condensing agent.
-
Heating: Heat the reaction mixture at a temperature of 180-200 °C for several hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Synthesis Workflow
Synthesis workflow for this compound.
Fabrication of a Multilayer OLED Device
The following protocol describes the fabrication of a generic multilayer OLED device using this compound as a host material in the emissive layer. This is a representative architecture, and the specific materials and layer thicknesses should be optimized for desired performance.
Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host: this compound + Dopant] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
HIL material (e.g., PEDOT:PSS)
-
HTL material (e.g., NPB)
-
Dopant for the emissive layer (e.g., a phosphorescent emitter like Ir(ppy)3)
-
ETL material (e.g., TPBi)
-
EIL material (e.g., LiF)
-
High purity aluminum (Al) for the cathode
-
Spin coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a thin layer (e.g., 30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes to remove residual solvent.[7]
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit a layer (e.g., 30-50 nm) of the HTL material (e.g., NPB) by thermal evaporation at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate this compound as the host and the desired phosphorescent or fluorescent dopant. The doping concentration is critical and typically ranges from 1% to 15%.
-
The thickness of the EML is typically 20-40 nm, and the deposition rate should be carefully controlled.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a layer (e.g., 20-40 nm) of the ETL material (e.g., TPBi) by thermal evaporation.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a thin layer (e.g., 1 nm) of an EIL material like LiF to facilitate electron injection.
-
Deposit the metal cathode (e.g., 100 nm of aluminum) by thermal evaporation.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
OLED Fabrication Workflow
A typical workflow for fabricating a multilayer OLED device.
Device Performance and Characterization
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). The following table shows representative performance data for a highly efficient green phosphorescent OLED using a benzimidazole-based host material, which can serve as a benchmark.
| Parameter | Representative Value | Unit |
| Turn-on Voltage | ~3.0 - 5.0 | V |
| Maximum Luminance | > 10,000 | cd/m2 |
| Maximum Current Efficiency | ~60 | cd/A |
| Maximum Power Efficiency | ~55 | lm/W |
| Maximum External Quantum Efficiency (EQE) | ~21.8 | % |
| CIE Coordinates (x, y) | (0.33, 0.61) for green | - |
Note: These values are for a high-efficiency green phosphorescent OLED with a carbazole/benzimidazole-based host and are for reference purposes.[6] The performance of a device using this compound will depend on the specific device architecture, dopant, and fabrication conditions.
Conclusion
This compound holds promise as a versatile material for application in organic light-emitting diodes, potentially serving as a host or an electron-transporting material. Its benzimidazole core suggests good thermal stability and electron-accepting properties. The detailed protocols for synthesis and device fabrication provided here offer a starting point for researchers to explore the potential of this compound in next-generation OLED technologies. Experimental determination of its photophysical properties and optimization of device architecture will be crucial for realizing its full potential.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with 3-(1H-benzimidazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of novel drug delivery systems, diagnostic agents, and therapeutics. The surface chemistry of nanoparticles dictates their interaction with biological systems, influencing their stability, biocompatibility, targeting specificity, and efficacy. 3-(1H-benzimidazol-2-yl)benzoic acid is a versatile ligand comprising a benzimidazole moiety, known for its diverse biological activities, and a benzoic acid group that allows for covalent attachment to nanoparticle surfaces. This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the ligand and an amine-functionalized nanoparticle surface. While this protocol describes the activation of a carboxylated surface for reaction with an amine-containing molecule, the same principle can be applied to amine-functionalized nanoparticles for conjugation with the carboxylic acid of the ligand.
Data Presentation
The following table summarizes the key quantitative parameters for the functionalization protocol. Optimization of these parameters may be necessary depending on the specific nanoparticle characteristics and desired ligand density.
| Parameter | Value | Notes |
| Nanoparticle | ||
| Core Material | Gold (Au) | Protocol can be adapted for other nanoparticle types. |
| Diameter | 10 - 50 nm | Adjust centrifugation speeds for different sizes. |
| Initial Concentration | 0.05 mg/mL in H₂O | Or as specified by the manufacturer. |
| Ligand | ||
| Compound | This compound | CAS: 402944-81-4 |
| Ligand Stock Solution | 1 mg/mL in DMSO | Prepare fresh. Sonication may be required for dissolution. |
| Reagents | ||
| EDC | 2 mM | Prepare fresh in activation buffer. |
| Sulfo-NHS | 5 mM | Prepare fresh in activation buffer. |
| Activation Buffer | 0.1 M MES, pH 6.0 | 2-(N-morpholino)ethanesulfonic acid. |
| Reaction Buffer | 1X PBS, pH 7.4 | Phosphate-buffered saline. |
| Quenching Solution | 50 mM Hydroxylamine, pH 8.5 | Prepare fresh. |
| Washing Buffer | 1X PBS with 0.05% Tween 20 |
Experimental Protocols
This protocol details the covalent attachment of this compound to amine-functionalized gold nanoparticles. For nanoparticles with a carboxylated surface, the protocol can be adapted to activate the nanoparticle surface first, followed by the addition of an amine-containing molecule.
Materials and Equipment:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Dimethyl sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES)
-
Phosphate-buffered saline (PBS)
-
Hydroxylamine hydrochloride
-
Tween 20
-
Microcentrifuge
-
Vortex mixer
-
Sonicator bath
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare the activation buffer (0.1 M MES, pH 6.0), reaction buffer (1X PBS, pH 7.4), quenching solution (50 mM hydroxylamine, adjusted to pH 8.5 with NaOH), and washing buffer (1X PBS with 0.05% Tween 20).
-
Immediately before use, prepare 2 mM EDC and 5 mM sulfo-NHS solutions in activation buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 100 µL of the 1 mg/mL ligand stock solution with 400 µL of activation buffer.
-
Add 250 µL of 2 mM EDC and 250 µL of 5 mM sulfo-NHS to the ligand solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive sulfo-NHS ester.
-
-
Functionalization of Amine-Coated Gold Nanoparticles:
-
To the activated ligand solution, add 1 mL of the amine-functionalized AuNP suspension (0.05 mg/mL in water).
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator).
-
-
Quenching of the Reaction:
-
Add 100 µL of the quenching solution (50 mM hydroxylamine, pH 8.5) to the nanoparticle suspension.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted sulfo-NHS esters.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unreacted ligand and byproducts.
-
Resuspend the nanoparticle pellet in 1 mL of washing buffer. Sonication may be necessary to ensure complete redispersion.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
-
Final Resuspension and Characterization:
-
After the final wash, resuspend the purified functionalized AuNPs in an appropriate buffer for your downstream application (e.g., PBS).
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy to observe any shift in the surface plasmon resonance peak, and DLS to determine the change in hydrodynamic diameter and zeta potential, confirming successful functionalization.
-
Mandatory Visualization
The following diagrams illustrate the key chemical reaction pathway and the overall experimental workflow.
Caption: Covalent conjugation via EDC/sulfo-NHS chemistry.
Caption: Experimental workflow for nanoparticle functionalization.
Application Notes and Protocols: 3-(1H-benzimidazol-2-yl)benzoic Acid Derivatives as Fluorescent Probes for pH Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. Among these, derivatives of 3-(1H-benzimidazol-2-yl)benzoic acid have emerged as promising fluorescent probes for the sensitive detection of pH variations in biological and chemical systems. The inherent pH-sensitivity of the benzimidazole moiety, arising from the protonation/deprotonation equilibrium of its nitrogen atoms, leads to distinct changes in its electronic structure and, consequently, its fluorescence characteristics. This property allows for the development of "turn-on," "turn-off," or ratiometric fluorescent sensors that can visualize and quantify pH changes in real-time. These probes are particularly valuable for studying cellular processes where pH plays a critical role, such as in endosomes, lysosomes, and mitochondria, and for monitoring pH in various industrial and environmental applications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives as fluorescent pH probes.
Data Presentation: Photophysical Properties of Benzimidazole-Based pH Probes
The following table summarizes the key photophysical properties of representative benzimidazole derivatives that exhibit pH-dependent fluorescence. This data is crucial for selecting the appropriate probe for a specific application based on the desired excitation/emission wavelengths and the pH range of interest.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | pKa | Reference |
| 2-Phenylbenzimidazole (in aqueous solution) | ~300 (neutral) | ~350 (neutral) | - | ~5.5 | Based on studies of 2-phenylbenzimidazole, which show changes in absorption and fluorescence upon protonation. The exact values can vary with solvent and substitution. |
| BVD (a triphenylamine-benzimidazole derivative) | - | 605 (acidic) | - | 4.14 | A "turn-on" probe exhibiting strong emission enhancement in the far-red region under acidic conditions.[1] |
| Benzimidazole-BODIPY conjugate | 500 (protonated) | - | 0.35 (in THF) | 1.5 | This probe shows a shift in the absorption maximum upon protonation.[2] |
| 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1) | - | 540 -> 358 (upon reaction) | - | - | While designed for phosgene, this probe demonstrates the principle of fluorescence shifting upon reaction at the benzimidazole core.[3] A ratiometric change is observed. |
| Rhodamine-benzimidazole conjugate (RCE) | ~560 | 584 | - | 4.71 | This probe shows a significant fluorescence intensity increase in acidic pH, making it suitable for studying acidic organelles. The fluorescence intensity was reported to increase more than 150-fold within a pH range of 7.51 to 3.53. |
| Methoxycarbonyl-substituted benzimidazole derivative (3c) | - | - | 0.016 (alkaline) | 6.0 | This derivative demonstrates bright fluorescence in the pH range of 5-7, making it suitable for studying bacterial biofilms.[4] The unsubstituted version (3a) has a pKa of 7.7 and a lower quantum yield of 0.003, while a methoxy-substituted derivative (3b) has a pKa of 8.0 and a quantum yield of 0.001.[4] |
Signaling Pathway and Experimental Workflow
The underlying principle of pH sensing using benzimidazole derivatives is the reversible protonation and deprotonation of the imidazole nitrogen atoms. This process alters the electronic distribution within the molecule, leading to changes in its absorption and fluorescence properties.
Caption: pH sensing mechanism of benzimidazole probes.
The general workflow for utilizing these probes for pH measurement involves several key steps, from synthesis to data analysis.
Caption: General workflow for pH probe application.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core compound, this compound, by the condensation of o-phenylenediamine with 3-carboxybenzaldehyde. This method can be adapted for the synthesis of various derivatives by using substituted o-phenylenediamines or aldehydes.
Materials:
-
o-Phenylenediamine
-
3-Carboxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na2CO3)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-carboxybenzaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in DMF.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a dilute aqueous solution of sodium carbonate. Slowly add the reaction mixture to the sodium carbonate solution with stirring.
-
Precipitation: The product should precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any remaining salts and DMF.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of pKa by Fluorescence pH Titration
This protocol outlines the procedure for determining the acid dissociation constant (pKa) of a fluorescent pH probe using spectrofluorometry.
Materials:
-
Stock solution of the benzimidazole-based fluorescent probe (e.g., 1 mM in DMSO).
-
A series of buffer solutions with known pH values covering a wide range (e.g., pH 2 to 12). Universal buffer systems like Britton-Robinson or a series of phosphate and borate buffers can be used.
-
Spectrofluorometer.
-
Quartz cuvettes.
-
pH meter.
Procedure:
-
Preparation of Working Solutions: Prepare a series of solutions of the fluorescent probe in the different pH buffers. Typically, a small aliquot of the stock solution is added to each buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the concentration of the organic solvent (e.g., DMSO) is kept constant and at a low percentage (e.g., <1%) across all samples to minimize solvent effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the absorption maximum of the probe and select an appropriate emission wavelength range to scan.
-
Spectral Measurement: Record the fluorescence emission spectrum of the probe in each of the buffer solutions.
-
Data Collection: For each pH value, record the fluorescence intensity at the emission maximum. If the probe is ratiometric, record the intensities at two different emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities for a ratiometric probe) as a function of pH.
-
The resulting plot should be a sigmoidal curve.
-
The pKa value is the pH at the inflection point of the sigmoidal curve, which corresponds to the pH where half of the probe molecules are in the protonated state and half are in the deprotonated state.
-
The pKa can be accurately determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.
-
Protocol 3: Live Cell Imaging of Intracellular pH
This protocol provides a general guideline for using a cell-permeable benzimidazole-based fluorescent probe to visualize intracellular pH.
Materials:
-
Cell-permeable version of the fluorescent probe (e.g., an acetoxymethyl (AM) ester derivative).
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol red.
-
Fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Intracellular pH calibration buffers (optional, for quantitative measurements).
Procedure:
-
Cell Preparation: Culture the cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a loading solution of the fluorescent probe in HBSS or serum-free medium. The final concentration of the probe will need to be optimized for the specific probe and cell type, but a starting point is typically 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the probe loading solution at 37 °C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells two to three times with warm HBSS to remove any excess extracellular probe.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate filter sets.
-
To observe pH changes, the cells can be treated with stimuli that are known to alter intracellular pH (e.g., nigericin, an H+/K+ ionophore, in the presence of calibration buffers of known pH).
-
-
Image Analysis (for quantitative measurements):
-
If a ratiometric probe is used, acquire images at two different emission wavelengths.
-
Calculate the ratio of the fluorescence intensities pixel by pixel.
-
To obtain quantitative pH values, a calibration curve must be generated by treating the cells with calibration buffers of known pH in the presence of an ionophore like nigericin. The intracellular pH is equilibrated with the extracellular buffer pH under these conditions.
-
The ratio values from the experimental images can then be converted to pH values using the calibration curve.
-
Conclusion
This compound derivatives represent a versatile and powerful class of fluorescent probes for pH sensing. Their tunable photophysical properties, coupled with the inherent pH sensitivity of the benzimidazole core, make them suitable for a wide range of applications, from fundamental biological research to the development of novel diagnostic tools. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of these probes, enabling researchers to effectively utilize them in their studies of pH-dependent processes. Further derivatization of the this compound scaffold can lead to the development of next-generation probes with enhanced brightness, photostability, and targeting capabilities for specific cellular compartments.
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 3-(1H-benzimidazol-2-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 3-(1H-benzimidazol-2-yl)benzoic acid derivatives, a class of compounds with significant potential in anticancer drug discovery.[1][2][3] This document outlines detailed protocols for common cytotoxicity assays, presents a summary of reported activity for various derivatives, and includes visualizations of the experimental workflow.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The this compound scaffold, in particular, has been a subject of interest for the development of novel therapeutic agents.[2] Evaluating the cytotoxic effects of these derivatives against various cancer cell lines is a critical first step in the drug discovery pipeline. This document details the methodologies for two standard colorimetric assays for determining cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the scientific literature. A lower IC50 value indicates greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 | [5][6] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [5][6] | |
| H69AR (Small Cell Lung) | 49.9 ± 0.22 | [5][6] | |
| se-182 (a benzimidazole derivative) | A549 (Lung) | 15.80 | [1] |
| HepG2 (Liver) | 15.58 | [1] | |
| SL-9 (a benzimidazole derivative) | DLD-1 (Colon) | 57.68 | [7] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivative (Compound 24) | MDA-MB-231 (Breast) | 16.38 | [8] |
| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung) | 0.63 | [8] |
| NCI-H460 (Lung) | 0.99 | [8] | |
| MCF-7 (Breast) | 1.3 | [8] | |
| MDA-MB-231 (Breast) | 0.94 | [8] | |
| Benzimidazole based 1,3,4-oxadiazole derivative (Compound 10) | A549 (Lung) | 3.31 | [9] |
| MDA-MB-231 (Breast) | 1.18 | [9] | |
| Benzimidazole based 1,3,4-oxadiazole derivative (Compound 13) | A549 (Lung) | 5.30 | [9] |
| MDA-MB-231 (Breast) | 2.90 | [9] | |
| Various 1-arylhydrazone benzimidazole derivatives | SH-SY5Y (Neuroblastoma) | 89.23 to 311.43 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of the benzimidazole derivatives and the subsequent in vitro cytotoxicity assays are provided below.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the benzimidazole core structure through the condensation of an o-phenylenediamine with a dicarboxylic acid.
Materials:
-
o-Phenylenediamine derivative
-
Isophthalic acid (3-carboxybenzoic acid)
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Sodium bicarbonate solution (aqueous)
-
Ethanol or methanol for recrystallization
Procedure:
-
A mixture of the o-phenylenediamine derivative and isophthalic acid is added to a reaction vessel containing polyphosphoric acid.
-
The reaction mixture is heated, typically at a temperature range of 150-200°C, for several hours with constant stirring.
-
The progress of the reaction is monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-cold water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates out.
-
The crude product is collected by filtration, washed thoroughly with water, and then dried.
-
The dried product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final this compound derivative.
-
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][11]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[4][6]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][6]
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives (test compounds)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the test compounds, gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[15]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess TCA and serum proteins. Allow the plates to air-dry completely.[15]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[15]
-
Air Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 510 nm or 540 nm using a microplate spectrophotometer.[13][15]
-
Data Analysis: Calculate the percentage of cell growth or inhibition relative to the untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro cytotoxicity assays.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eastjmed.org [eastjmed.org]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 3-(1H-benzimidazol-2-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly promising for a variety of biomedical applications, including drug delivery, bio-sensing, and bio-imaging.[1][2][3][4][5] The choice of the organic linker is critical as it dictates the final structure, porosity, and functionality of the MOF.
The ligand 3-(1H-benzimidazol-2-yl)benzoic acid is a bifunctional molecule featuring a rigid benzimidazole group and a carboxylate group. This combination offers a versatile platform for constructing novel MOFs. The benzimidazole moiety can act as a Lewis basic site and participate in hydrogen bonding, while the carboxylate group serves as a robust linker to form the framework structure. These features can result in MOFs with well-defined active sites and high stability, making them attractive candidates for various applications.
While specific, published protocols for MOFs derived from this compound are not extensively available, this document provides a generalized and adaptable solvothermal synthesis protocol. This protocol is based on established methodologies for MOFs synthesized with structurally similar imidazole- and benzimidazole-carboxylate linkers.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a representative solvothermal method for synthesizing a MOF using this compound and a zinc-based metal salt. This serves as a foundational method that can be optimized by varying reaction parameters.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Programmable oven
-
Sonicator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.[6]
-
Add the zinc nitrate solution to the linker solution dropwise while stirring.
-
Sonicate the resulting mixture for 15 minutes to ensure homogeneity.[1]
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a heating rate of 5 °C/min and maintain this temperature for 48-72 hours.[1][6][7]
-
Allow the oven to cool down to room temperature slowly and naturally.[1]
-
Collect the resulting crystals by filtration or decanting the mother liquor.[1][6]
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.[6]
-
Dry the purified crystals under vacuum at 60-80 °C for 12 hours to activate the MOF.[6][7]
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure:
-
Grind a small sample of the MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.[1]
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction (if available) to confirm phase purity. A crystalline material will show sharp, well-defined peaks, whereas an amorphous product will show a broad halo.[6]
-
2. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the MOF and identify the loss of solvent molecules.
-
Procedure:
-
Place 5-10 mg of the activated MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[1]
-
Analyze the TGA curve for weight loss steps, which indicate the decomposition of the framework or the departure of guest/solvent molecules.
-
3. Luminescence Spectroscopy
-
Purpose: To investigate the photoluminescent properties of the MOF, which are useful for sensing and imaging applications.
-
Procedure:
-
Place a small amount of the powdered MOF sample in a solid-state sample holder of a spectrofluorometer.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.[1]
-
Illustrative Data
As specific quantitative data for MOFs derived from this compound is not widely published, the following tables present hypothetical data based on values reported for structurally related MOFs. This data serves as a reference for expected results.
Table 1: Hypothetical Crystallographic Data for a Zn-based MOF
| Parameter | Illustrative Value |
|---|---|
| Formula | [Zn₂(C₁₄H₉N₂O₂)₂(DMF)]·2DMF |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.81 |
| b (Å) | 9.77 |
| c (Å) | 15.32 |
| β (°) | 104.1 |
| Volume (ų) | 2005 |
| Z | 4 |
Table 2: Hypothetical Luminescent Properties
| Parameter | Illustrative Value |
|---|---|
| Excitation Max (λ_ex, nm) | 350 |
| Emission Max (λ_em, nm) | 440 |
| Stokes Shift (nm) | 90 |
| Quantum Yield (Φ) | 0.15 |
Workflows and Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting guide for common issues encountered during MOF synthesis.
Potential Applications in Drug Development
MOFs constructed from benzimidazole-containing linkers hold significant promise in the field of drug development and biomedical research.
-
Drug Delivery Vehicle: The inherent porosity of these MOFs can be utilized to encapsulate therapeutic agents. The functional groups within the benzimidazole linker could offer specific interactions with drug molecules, potentially leading to higher loading capacities and controlled release kinetics.[1][3]
-
Fluorescent Bio-imaging: If the resulting MOF exhibits intrinsic luminescence, it can be developed as a probe for cellular and tissue imaging, offering potential advantages like high sensitivity and photostability.[1]
-
Sensing of Biomarkers: The luminescent properties of the MOF may be sensitive to the presence of specific biological molecules or ions, allowing for the development of novel biosensors.[1]
-
Heterogeneous Catalysis: The Lewis basic nitrogen sites on the benzimidazole ring, along with the open metal sites, can act as active catalytic centers for various organic transformations relevant to pharmaceutical synthesis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Catalytic Applications of 3-(1H-benzimidazol-2-yl)benzoic Acid Metal Complexes
Disclaimer: The catalytic applications of metal complexes specifically derived from 3-(1H-benzimidazol-2-yl)benzoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established catalytic activities of structurally analogous benzimidazole-containing metal complexes. These protocols should be considered as starting points for research and will likely require optimization for the specific complexes of this compound.
Introduction
Metal complexes containing benzimidazole-derived ligands are a significant class of catalysts in organic synthesis. The benzimidazole moiety offers a versatile coordination environment through its nitrogen atoms, and the incorporation of a carboxylic acid group at the 3-position of the benzoic acid substituent provides an additional coordination site. This tridentate ligand, this compound, can form stable complexes with various transition metals, including but not limited to palladium, copper, nickel, and cobalt. These complexes are anticipated to exhibit catalytic activity in a range of organic transformations due to the electronic and steric properties imparted by the ligand framework. Potential applications include cross-coupling reactions, oxidation of alcohols, and other C-C and C-N bond-forming reactions.
Synthesis Protocols
Synthesis of this compound (L1)
This protocol describes the synthesis of the ligand via the condensation of o-phenylenediamine with 3-carboxybenzaldehyde.
Materials:
-
o-phenylenediamine
-
3-carboxybenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-carboxybenzaldehyde (1.50 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of sodium metabisulfite (1.90 g, 10 mmol) in water (10 mL) to the aldehyde solution and stir for 30 minutes at room temperature.
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL) and add it to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and then with distilled water.
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain pure this compound.
General Synthesis of Metal Complexes of this compound [M(L1)₂]
This general protocol can be adapted for the synthesis of various transition metal complexes.
Materials:
-
This compound (L1)
-
Metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the ligand (L1) (2 mmol) in methanol (20 mL) in a round-bottom flask. If the ligand solubility is low, gentle heating or the addition of a co-solvent like DMF may be necessary.
-
If required, add a base such as triethylamine (2 mmol) to deprotonate the carboxylic acid and/or the benzimidazole N-H.
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature or with gentle heating, as needed. The formation of a precipitate often indicates complex formation.
-
Collect the solid product by filtration.
-
Wash the precipitate with the reaction solvent and then with diethyl ether.
-
Dry the complex under vacuum.
Application Notes: Potential Catalytic Activities
Based on related literature for benzimidazole-metal complexes, the complexes of this compound are promising candidates for the following catalytic applications:
-
Palladium Complexes in Cross-Coupling Reactions: Palladium(II) complexes of benzimidazole derivatives have shown high efficacy in Suzuki-Miyaura and Heck-Mizoroki coupling reactions. The this compound ligand can provide a stable coordination environment for the palladium center, potentially leading to highly active and reusable catalysts for the formation of C-C bonds.
-
Copper Complexes in Oxidation and Click Chemistry: Copper complexes are well-known catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. Furthermore, copper(I) species, which can be generated in situ from Cu(II) complexes, are the catalysts of choice for the Huisgen 1,3-dipolar cycloaddition (Click Chemistry).
-
Nickel Complexes in Reduction and Cross-Coupling: Nickel catalysts are gaining prominence as a more sustainable alternative to palladium for cross-coupling reactions. Nickel complexes of benzimidazole ligands could potentially catalyze various C-C and C-heteroatom bond formations.
Experimental Protocols for Catalytic Reactions (Hypothetical)
Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This hypothetical protocol describes the use of a pre-synthesized Pd(II)-complex of this compound as a catalyst.
Reaction: Aryl halide + Arylboronic acid → Biaryl
Materials:
-
Pd(L1)₂ complex (Catalyst)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Pd(L1)₂ catalyst (0.01 mmol, 1 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., 5 mL of Toluene/Water 4:1).
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for the specified time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation (Hypothetical):
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
Protocol for Aerobic Oxidation of Benzyl Alcohol
This hypothetical protocol outlines the use of a Cu(II)-complex of this compound for the selective oxidation of benzyl alcohol.
Reaction: Benzyl alcohol + O₂ → Benzaldehyde
Materials:
-
Cu(L1)₂ complex (Catalyst)
-
Benzyl alcohol
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Acetonitrile)
-
Oxygen source (Air or pure O₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the Cu(L1)₂ catalyst (0.02 mmol, 2 mol%).
-
Add benzyl alcohol (1.0 mmol) and the base (1.5 mmol).
-
Add the solvent (10 mL).
-
Stir the mixture under an atmosphere of air or oxygen (using a balloon) at 80-100 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter off the catalyst and base.
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzaldehyde by column chromatography or distillation.
Data Presentation (Hypothetical):
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | K₂CO₃ | Toluene | 100 | 8 | 98 | >99 |
| 2 | 4-Methoxybenzyl alcohol | K₂CO₃ | Acetonitrile | 80 | 6 | 99 | >99 |
| 3 | Cinnamyl alcohol | K₂CO₃ | Toluene | 100 | 10 | 95 | 98 |
Visualizations
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the catalytic oxidation of alcohols.
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 3-carboxybenzaldehyde. This reaction, a variant of the Weidenhagen reaction, involves the formation of a Schiff base intermediate, followed by cyclization and oxidative aromatization to form the benzimidazole ring. Various catalysts and reaction conditions can be employed to promote this transformation.
Q2: Which starting materials are recommended for this synthesis?
A2: The recommended starting materials are o-phenylenediamine and 3-carboxybenzaldehyde. It is crucial to use high-purity reagents, as impurities can lead to side reactions and complicate purification.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the synthesis:
-
Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) are often used to facilitate the condensation.[1]
-
Solvent: Polar solvents like methanol, ethanol, or dimethylformamide (DMF) are typically employed.[1][2]
-
Temperature: The reaction is generally performed at elevated temperatures, often at the reflux temperature of the chosen solvent.[2]
-
Reaction Time: The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal duration, which can range from a few hours to overnight.[1][3]
Q4: What are potential side products, and how can their formation be minimized?
A4: Potential side products can arise from incomplete reactions or side reactions of the starting materials. For instance, the purity of o-phenylenediamine is critical, as oxidation can lead to colored impurities. Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions. Using the optimal stoichiometry of reactants is also important to avoid unreacted starting materials in the final product.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can typically be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system, such as ethanol/water, can be effective for purification.[3] The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the product from impurities based on polarity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Product | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or product. 3. Verify the purity of o-phenylenediamine and 3-carboxybenzaldehyde by techniques like NMR or melting point analysis. Consider purifying the starting materials if necessary. 4. Extend the reaction time and monitor the progress by TLC until the starting materials are consumed. |
| Formation of Significant Side Products / Dark Reaction Mixture | 1. Oxidation of o-phenylenediamine. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of impurities in the starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Reduce the reaction temperature and monitor for improvement in the reaction profile. 3. Use purified starting materials. |
| Difficulty in Product Purification | 1. The product has similar polarity to impurities. 2. The product is insoluble in common organic solvents. | 1. Attempt recrystallization from various solvent systems. If unsuccessful, use column chromatography and experiment with different eluent systems to achieve better separation. 2. Test the solubility in a range of solvents. Hot filtration can be used if the product is soluble at elevated temperatures to remove insoluble impurities. |
| Product Fails to Precipitate/Crystallize | 1. The product is too soluble in the reaction solvent. 2. The concentration of the product is too low. 3. Presence of impurities inhibiting crystallization. | 1. After the reaction is complete, cool the mixture and add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. 2. Concentrate the solution by removing some of the solvent under reduced pressure. 3. Attempt to purify the crude product by column chromatography before crystallization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | None | p-TsOH (10 mol%) | Acetic Acid (excess) | Acid catalysis generally improves reaction rate and yield. |
| Solvent | Methanol | Ethanol | DMF | Higher boiling point solvents may lead to faster reaction times but also increase the risk of side products. |
| Temperature | Room Temp. | 80 °C | 120 °C | Higher temperatures typically accelerate the reaction, but optimal temperature needs to be determined experimentally. |
| Time | 24 h | 6 h | 3 h | Reaction time is dependent on temperature and catalyst; should be monitored by TLC. |
| Yield (%) | - | - | - | Yields are expected to be moderate to high under optimized conditions. |
Note: This table provides a template for optimizing the reaction. Actual results will vary and should be determined experimentally.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the synthesis of a related isomer, 2-(1H-benzimidazol-2-yl)benzoic acid, and general procedures for benzimidazole synthesis.[1][2]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
3-Carboxybenzaldehyde (1.0 eq)
-
Methanol (or Ethanol)
-
10% Sodium Hydroxide solution
-
Decolorizing carbon (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine o-phenylenediamine (1.0 eq) and 3-carboxybenzaldehyde (1.0 eq).
-
Add methanol to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with stirring until the mixture is slightly alkaline. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase, and may cause the crude product to precipitate.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol (or an ethanol/water mixture).
-
If the solution is colored, add a small amount of decolorizing carbon and heat for a few minutes.
-
Perform a hot filtration to remove the decolorizing carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-(1H-benzimidazol-2-yl)benzoic acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, FAQs, and troubleshooting advice for the purification of crude 3-(1H-benzimidazol-2-yl)benzoic acid using recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities largely depend on the synthetic route. A common synthesis involves the condensation of an o-phenylenediamine derivative with a benzoic acid derivative. Therefore, common impurities may include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the benzoic acid derivative used in the synthesis.
-
Side-Reaction Products: Incomplete cyclization products or polymers formed during the reaction.
-
Process-Related Impurities: Contaminants from solvents or reagents used during the synthesis and workup.[1]
-
Degradation Products: Benzimidazole derivatives can sometimes undergo degradation, such as oxidation, depending on the reaction and storage conditions.[1]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[2][3] For this compound, its amphoteric nature (containing both a basic benzimidazole ring and an acidic carboxylic acid group) is key.
-
Organic Solvents: Start by testing polar protic solvents like ethanol or methanol, where solubility should increase significantly with heat.[4] Combinations like ethanol/water or acetone/hexane may also be effective.[5][6]
-
Aqueous Acid/Base: The compound can be dissolved in a dilute aqueous base (e.g., 0.1 M NaOH) to form a soluble sodium salt, or a dilute aqueous acid (e.g., 0.1 M HCl) to form a soluble hydrochloride salt. After dissolving, the solution can be filtered to remove insoluble impurities, and the pure product can be precipitated by neutralizing the solution with acid or base, respectively. This is a form of crystallization rather than a classic recrystallization but is a very effective purification method for such compounds.[7]
Q3: My crude product is highly colored. How can I remove the color?
A3: Colored impurities, which are often polymeric or condensation byproducts, can sometimes be removed using activated charcoal.[8][9] After dissolving the crude product in the hot solvent, a small amount of activated carbon is added, and the solution is boiled for a few minutes. The charcoal, along with the adsorbed impurities, is then removed by hot gravity filtration.[10] Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[11] 2. The solution cooled too rapidly, preventing nucleation. | 1. Reduce Solvent Volume: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[11] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[12] |
| The product "oils out" instead of forming crystals. | 1. The solution is too concentrated, or it cooled too quickly, causing the compound to come out of solution above its melting point. 2. High levels of impurities are present, depressing the melting point of the mixture. | 1. Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool much more slowly.[11] 2. Consider Charcoal: If impurities are suspected, try an activated charcoal treatment.[11] |
| The final yield is very low. | 1. Excess solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[13] 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. 3. The compound has significant solubility in the cold solvent . 4. Too much activated charcoal was used, adsorbing the product.[11] | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[6] 2. Keep it Hot: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling. 3. Cool Thoroughly: Cool the solution in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation. 4. Test the Filtrate: If you suspect product remains, try cooling the filtrate further or evaporating some solvent to see if more crystals form. |
| Crystals form too quickly as a fine powder. | 1. The solution was cooled too rapidly. 2. The solution was excessively supersaturated. | 1. Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[12] 2. Use Slightly More Solvent: Re-dissolve the solid in hot solvent and add an extra 5-10% volume of solvent to reduce the level of supersaturation. Let it cool slowly.[11] |
Data Presentation
Table 1: Predicted Solubility Profile of this compound
Note: Specific experimental data is limited. This profile is based on the chemical properties of the functional groups and data from analogous benzimidazole structures.
| Solvent / Medium | Predicted Solubility | Rationale / Notes |
| Water (pH 7.0) | Very Poorly Soluble | The large, hydrophobic benzimidazole-phenyl structure limits solubility in neutral water.[4] |
| 0.1 M HCl (aq) | Soluble | The basic benzimidazole nitrogen (pKa ~5.3) is protonated to form a more soluble hydrochloride salt.[14] |
| 0.1 M NaOH (aq) | Soluble | The acidic carboxylic acid group (pKa ~4.5) is deprotonated to form a highly soluble sodium carboxylate salt.[2][14] |
| Ethanol / Methanol | Soluble when hot, less soluble when cold | These polar protic solvents are effective for many benzimidazole derivatives and are good candidates for recrystallization.[4][8] |
| Acetone | Sparingly Soluble | May be useful as a co-solvent in a solvent pair system (e.g., with hexane or water).[8] |
| Ethyl Acetate | Sparingly Soluble | A moderately polar solvent that could be suitable for recrystallization. |
| Dichloromethane | Very Poorly Soluble | The compound's polarity and hydrogen bonding capability limit its solubility in non-polar chlorinated solvents.[15] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful polar aprotic solvent that will likely dissolve the compound readily, but its high boiling point makes it difficult to remove and it may lead to gelatinous precipitates.[8] |
Experimental Protocol: Recrystallization from an Organic Solvent (e.g., Ethanol)
This protocol provides a general methodology. The optimal solvent and volumes should be determined through small-scale trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a boiling chip. In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the crude solid while heating until the solid just dissolves completely.[16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes with swirling.
-
Hot Filtration (Optional but recommended if charcoal was used or insoluble impurities are visible): Pre-heat a gravity filtration setup (funnel and receiving flask). Moisten the filter paper with a small amount of hot solvent. Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.[17]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. The formation of large, well-defined crystals is favored by slow cooling.[12] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.[13]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven, until a constant weight is achieved.
Visualization
Caption: Experimental workflow for purification by recrystallization.
References
- 1. e-journals.in [e-journals.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. 苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. rubingroup.org [rubingroup.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
"common side products in the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the condensation of o-phenylenediamine and 3-formylbenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst or reaction conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. Literature suggests that heating is often required. - Experiment with different catalysts, such as acidic catalysts or oxidizing agents, to improve conversion. |
| Presence of a Side Product with a Higher Molecular Weight | - Formation of 2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid through a reaction involving the carboxylic acid group. | - This side product has been observed in the reaction of o-phenylenediamine with a carboxybenzaldehyde.[1] - To minimize its formation, consider protecting the carboxylic acid group of 3-formylbenzoic acid before the condensation reaction, followed by deprotection. |
| Observation of an Intermediate by TLC/LC-MS | - Incomplete cyclization of the Schiff base intermediate. | - Ensure sufficient reaction time and temperature to promote the cyclization and subsequent oxidation to the benzimidazole. - In some cases, the addition of a mild oxidizing agent can facilitate the conversion of the dihydrobenzimidazole intermediate to the final product. |
| Formation of N-Substituted Side Products | - Reaction of the aldehyde with the newly formed benzimidazole. | - In the absence of a suitable catalyst, a mixture of products including 1,2-disubstituted benzimidazoles can be formed.[2] - Employing a selective catalyst can help to avoid the formation of these N-substituted impurities. |
| Product Discoloration (Yellow to Brown) | - Air oxidation of the starting material, o-phenylenediamine. - Formation of colored polymeric byproducts. | - o-Phenylenediamine is known to darken on exposure to air.[3] Use fresh, purified o-phenylenediamine for the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the final product by recrystallization or column chromatography to remove colored impurities. |
| Difficulty in Product Purification | - Presence of structurally similar side products or unreacted starting materials. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification.[4] - If recrystallization is ineffective, flash column chromatography on silica gel can be employed to separate the desired product from impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] In this specific case, this compound is typically synthesized by reacting o-phenylenediamine with 3-formylbenzoic acid (which is oxidized in situ) or 3-carboxybenzaldehyde.
Q2: What are the expected major side products in this synthesis?
A2: Based on related benzimidazole syntheses, potential side products include:
-
Schiff base intermediate: Formed from the initial condensation of o-phenylenediamine and 3-formylbenzoic acid, which may not have fully cyclized.
-
1,2-Disubstituted benzimidazoles: These can arise from further reaction of the product with the starting aldehyde.[2]
-
2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid: A complex side product that has been observed in a similar reaction with 2-carboxybenzaldehyde, suggesting the possibility of intramolecular reactions involving the carboxylic acid group.[1]
-
Oxidation products of o-phenylenediamine: The starting diamine is susceptible to air oxidation, which can lead to colored impurities.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any side products.
Q4: What purification techniques are most effective for this compound?
A4: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[4] For more challenging purifications where impurities have similar solubility, flash column chromatography using silica gel is a recommended alternative.[4]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. o-Phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The solvents used in the reaction and purification may also be flammable and/or toxic, so their safety data sheets (SDS) should be consulted before use.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Phillips-Ladenburg condensation reaction.
Materials:
-
o-Phenylenediamine
-
3-Formylbenzoic acid
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and a stoichiometric equivalent of 3-formylbenzoic acid in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Synthesis and Side Product Formation Pathway
Caption: Synthetic pathway and potential side product formation.
References
- 1. 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods for synthesizing this compound involve the condensation of o-phenylenediamine with a suitable three-carbon electrophile. The two main approaches are:
-
Phillips Condensation: This method utilizes the reaction of o-phenylenediamine with isophthalic acid (benzene-1,3-dicarboxylic acid) or 3-carboxybenzaldehyde. The reaction is typically carried out at high temperatures, often in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA).
-
Condensation with 3-Formylbenzoic Acid: A direct condensation of o-phenylenediamine with 3-formylbenzoic acid (3-carboxybenzaldehyde) can also yield the desired product. This reaction often requires an oxidizing agent to facilitate the final aromatization step to the benzimidazole ring.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Several parameters are critical for optimizing the synthesis of this compound:
-
Temperature: High temperatures are generally required for the cyclization to occur, especially in the Phillips condensation. However, excessively high temperatures can lead to side reactions and decomposition.
-
Catalyst/Solvent: The choice of catalyst and solvent is crucial. Polyphosphoric acid (PPA) is often used as both a solvent and a catalyst, promoting dehydration. In other methods, catalysts like p-toluenesulfonic acid (p-TsOH) may be employed in solvents like DMF or toluene.[1]
-
Stoichiometry of Reactants: The molar ratio of o-phenylenediamine to the carboxylic acid or aldehyde should be carefully controlled to maximize yield and minimize the formation of side products.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the condensation and cyclization. Progress can be monitored by thin-layer chromatography (TLC).
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for purifying the crude product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[2]
-
Column Chromatography: For more challenging purifications where impurities have similar solubility, flash column chromatography using silica gel is an effective technique.[2] The appropriate eluent system should be determined using TLC.
-
Acid-Base Extraction: Due to the presence of both a basic benzimidazole ring and an acidic carboxylic acid group, the product's amphoteric nature can be exploited for purification through careful pH adjustment and extraction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Deactivated starting materials.3. Inefficient catalyst or dehydrating agent. | 1. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.2. Ensure the purity of o-phenylenediamine and the carboxylic acid/aldehyde. Purify starting materials if needed.3. For Phillips condensation, ensure the polyphosphoric acid is of good quality and sufficient quantity. For other methods, consider using a stronger acid catalyst. |
| Formation of Side Products | 1. In the reaction with 3-formylbenzoic acid, incomplete oxidation can lead to the dihydrobenzimidazole intermediate.2. With an excess of o-phenylenediamine, unreacted starting material will be present.3. At very high temperatures, decarboxylation of the benzoic acid moiety may occur. | 1. Ensure an adequate amount of oxidizing agent is present or that the reaction is exposed to air if it's the intended oxidant.2. Use a slight excess of the carboxylic acid or aldehyde to ensure full conversion of the diamine.3. Optimize the reaction temperature to the lowest effective point to avoid decarboxylation. |
| Product is Difficult to Purify | 1. The product and starting materials have similar polarities.2. The product is insoluble in common recrystallization solvents. | 1. Utilize flash column chromatography with a carefully selected eluent system. A gradient elution may be necessary.2. Test a wider range of solvents or solvent mixtures for recrystallization. If the product is amphoteric, attempt purification via pH-controlled precipitation. |
| Reaction Stalls | 1. The catalyst has been poisoned.2. The reaction has reached equilibrium. | 1. Ensure all glassware is clean and dry. If using a metal-based catalyst, ensure it has not been exposed to inhibitors.2. If using a reversible reaction, consider removing a byproduct (e.g., water) to drive the reaction to completion. |
Data Presentation
The following tables provide representative data for the synthesis of 2-arylbenzimidazoles, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of 2-Arylbenzimidazoles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | DMF | 80 | 2-3 | 78 |
| 2 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High |
| 3 | None (Thermal) | None | 140 | 1-2 | Moderate |
| 4 | Polyphosphoric Acid | PPA | 180-200 | 4-6 | Good |
Yields are generalized from the synthesis of various 2-arylbenzimidazoles and may vary for the specific target molecule.[1][3]
Table 2: Effect of Solvent on the Yield of 2-Arylbenzimidazoles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | Reflux | 2-3 | Moderate |
| 2 | p-TsOH | DMF | 80 | 2-3 | Good |
| 3 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High |
| 4 | None (Microwave) | None | - | 0.1-0.2 | Good |
Yields are generalized from the synthesis of various 2-arylbenzimidazoles and may vary for the specific target molecule.[1][3]
Experimental Protocols
Method 1: Phillips Condensation using Isophthalic Acid and Polyphosphoric Acid
This protocol is adapted from the synthesis of a related benzoxazole.[1]
-
Materials:
-
o-Phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
10% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (10 mmol) and isophthalic acid (10 mmol).
-
Carefully add polyphosphoric acid (approx. 20 g) to the flask. PPA acts as both the solvent and the cyclizing agent.
-
Equip the flask with a magnetic stirrer and a condenser.
-
Heat the mixture to 180-200°C using a heating mantle and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to approximately 80-100°C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing ice-cold water (approx. 200 mL) with constant stirring to hydrolyze the PPA and precipitate the crude product.
-
Neutralize the resulting acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
-
Method 2: Condensation of o-Phenylenediamine with 3-Formylbenzoic Acid
This is a general procedure adapted from the synthesis of 2-arylbenzimidazoles.[3]
-
Materials:
-
o-Phenylenediamine
-
3-Formylbenzoic acid
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dimethylformamide (DMF)
-
Sodium carbonate solution
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 3-formylbenzoic acid (10 mmol) in DMF (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Heat the mixture with stirring at 80°C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add the reaction mixture dropwise with stirring into a solution of sodium carbonate in water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
"troubleshooting low solubility issues of 3-(1H-benzimidazol-2-yl)benzoic acid in assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low solubility issues of 3-(1H-benzimidazol-2-yl)benzoic acid encountered during experimental assays.
Troubleshooting Guide
Low solubility and precipitation of a test compound can lead to inaccurate and unreliable assay results. This guide provides a systematic approach to diagnosing and resolving solubility challenges with this compound.
Initial Assessment: Is Compound Solubility the Issue?
First, confirm that the observed issue (e.g., cloudy wells, inconsistent results) is due to compound precipitation.
dot
Caption: Initial diagnosis of assay issues.
Troubleshooting Workflow for Solubility Issues
Once solubility is identified as the likely problem, follow this workflow to systematically address the issue.
dot
Caption: Workflow for troubleshooting low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A: this compound contains both a weakly basic benzimidazole moiety and an acidic carboxylic acid group. This amphoteric nature means its aqueous solubility is highly pH-dependent.
-
Acidic Conditions (pH < 4): The benzimidazole nitrogen is protonated, increasing solubility.
-
Neutral Conditions (pH ~7): The molecule is likely to be in its zwitterionic form or largely neutral, resulting in its lowest aqueous solubility.
-
Basic Conditions (pH > 6): The carboxylic acid is deprotonated to form a carboxylate salt, which significantly increases aqueous solubility.
Q2: I observed a precipitate after adding my DMSO stock of this compound to the aqueous assay buffer. Why?
A: This is a common issue known as "crashing out". While the compound may be fully dissolved in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility limit to be exceeded, leading to precipitation.[1] This is an issue of kinetic solubility.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard. Higher concentrations can sometimes help with solubility but may also introduce artifacts or toxicity in biological assays. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How can I determine the appropriate pH for my assay buffer to improve solubility?
A: You can perform a simple pH-solubility screen. Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) and test the solubility of your compound in each. Based on the structure of this compound, increasing the pH to 7.5 or above should improve solubility due to the deprotonation of the carboxylic acid.
Q5: What are co-solvents and how can they help?
A: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. Examples include ethanol, propylene glycol, or polyethylene glycol (PEG). It's important to test the tolerance of your assay system (e.g., enzyme or cells) to the chosen co-solvent and its concentration.
Data Presentation
While specific experimental data for this compound is not widely available, the following table provides predicted solubility information based on its chemical structure and the properties of its constituent benzimidazole and benzoic acid moieties.
Table 1: Predicted Solubility Profile of this compound
| Solvent/Buffer Condition | Predicted Solubility | Rationale |
| Water (pH 7.4) | Poorly soluble | Near the isoelectric point; the hydrophobic nature of the benzimidazole and benzene rings dominates. |
| 0.1 N HCl (pH ~1.2) | Moderately soluble | The benzimidazole ring is protonated, forming a more soluble salt. |
| 0.1 N NaOH (pH ~13) | Soluble | The carboxylic acid is deprotonated to form a highly soluble carboxylate salt. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Soluble | A polar protic solvent that can engage in hydrogen bonding. |
Note: These are predictions and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This method is a rapid way to estimate the solubility of a compound in an aqueous buffer, which is particularly useful in early-stage research.
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate (the "compound plate"), prepare a serial dilution of the stock solution in 100% DMSO.
-
Prepare Assay Plate: In a clear 96-well plate (the "assay plate"), add 196 µL of your aqueous assay buffer to each well.
-
Initiate Precipitation: Transfer 4 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubate and Read: Mix the plate and incubate at room temperature for 1-2 hours. Measure the turbidity (absorbance) at a wavelength of 620 nm or 650 nm using a plate reader. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[2][3]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by its acid-base equilibria, which can be visualized as follows:
dot
Caption: pH-dependent species and solubility.
References
Technical Support Center: Storage and Handling of 3-(1H-benzimidazol-2-yl)benzoic acid
This technical support center provides guidance on the proper storage and handling of 3-(1H-benzimidazol-2-yl)benzoic acid to minimize degradation. The information is compiled from studies on structurally related benzimidazole and benzoic acid derivatives and represents the current best practices for maintaining the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1] For optimal preservation, especially for long-term storage, maintaining temperatures at or below -20°C is advisable.[3]
Q2: Is this compound sensitive to light?
A2: Yes, benzimidazole derivatives have been shown to be susceptible to photodegradation, particularly when in solution.[1][2] Exposure to UV light can lead to the cleavage of the benzimidazole ring and other photochemical reactions.[4][5] Therefore, it is crucial to protect the compound from light by storing it in an amber or opaque container.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of benzimidazole derivatives can occur, and for the benzoic acid moiety, decarboxylation is a known degradation pathway at higher temperatures. While benzimidazoles are generally thermally stable in solid form at moderate temperatures, prolonged exposure to high temperatures should be avoided.[2]
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to photodegradation and hydrolysis, especially in neutral or alkaline conditions.[1][2] If solutions must be prepared in advance, they should be stored at a low temperature (e.g., -20°C or -80°C), protected from light, and used as quickly as possible.[3] Acidic solutions (e.g., in 0.1M HCl) have been shown to improve the stability of some benzimidazole derivatives.[1]
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented, based on related compounds, potential degradation products could arise from:
-
Photodegradation: Cleavage of the benzimidazole ring and formation of dimeric species.[4][5][6]
-
Thermal Degradation: Decarboxylation of the benzoic acid group to form 2-phenyl-1H-benzimidazole, and oxidative degradation of the benzimidazole ring system at very high temperatures.[7]
-
Hydrolysis: While the core structure is relatively stable, hydrolysis of any potential ester or amide derivatives would yield the parent carboxylic acid. The stability of the benzimidazole ring itself can be lower in alkaline solutions.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent assay results. | Degradation of the compound due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection).- Perform a purity analysis (e.g., HPLC) on a fresh sample and compare it to the stored sample.- If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | - Characterize the new peaks using techniques like LC-MS to identify potential degradation products.- Review the storage and handling procedures to identify the likely cause of degradation (e.g., light exposure, temperature fluctuations).- Implement stricter storage protocols as outlined in the FAQs. |
| Discoloration of the solid compound. | Potential oxidation or photodegradation. | - While slight discoloration may not always indicate significant degradation, it is a warning sign.- Analyze the purity of the material.- Ensure the container is tightly sealed and purged with an inert gas (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation. |
| Poor solubility of the compound compared to a fresh sample. | Formation of insoluble degradation products or polymers. | - Confirm the identity and purity of the material.- If degradation is suspected, it is best to use a fresh sample for experiments requiring complete dissolution. |
Data Summary
The following tables summarize stability data for benzimidazole derivatives from published studies. While not specific to this compound, they provide a general indication of the stability of this class of compounds under various conditions.
Table 1: Long-Term Stability of Benzimidazole Drug Residues in Working Solutions (6 Months)
| Storage Condition | Stability of Benzimidazoles |
| 20°C (in light) | Significant degradation observed. |
| 20°C (in dark) | Some degradation, but more stable than in light. |
| 4°C | Generally stable for many derivatives. |
| -20°C | Good stability.[3] |
| -80°C | Excellent stability; recommended for long-term storage.[3] |
| (Data adapted from a comprehensive stability study on various benzimidazole drug residues.)[3] |
Table 2: Short-Term Stability of Benzimidazole Drug Residues in Solution
| Condition | Observation |
| Freeze-Thaw Cycles (3 cycles) | Some derivatives showed instability.[3] |
| Autosampler (4°C) | Generally stable over typical run times. |
| 40°C for 60 minutes | Some degradation was detected for certain compounds.[3] |
| (Data adapted from a comprehensive stability study on various benzimidazole drug residues.)[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is recommended to elute both the parent compound and potential degradation products with varying polarities. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or another UV maximum).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 354. Insight into the Alkaline Stability of Arylene-Linked Bis-Benzimidazoles and Polybenzimidazoles - Magritek [magritek.com]
Technical Support Center: Optimization of Ligand Concentration in Metal Complex Synthesis with 3-(1H-benzimidazol-2-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 3-(1H-benzimidazol-2-yl)benzoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when determining the initial ligand-to-metal ratio for the synthesis?
A1: The initial ligand-to-metal ratio is a critical parameter in the synthesis of metal complexes. Several factors should be considered:
-
Coordination Number of the Metal Ion: The expected coordination number of the metal ion dictates the number of ligand molecules that can bind to it.[1][2]
-
Denticity of the Ligand: this compound can act as a bidentate or potentially a bridging ligand. Understanding its binding mode is crucial for determining the stoichiometry.
-
Charge of the Metal Ion and Ligand: The charges on both the metal ion and the deprotonated ligand will influence the overall charge of the final complex and, consequently, the required ratio for a neutral complex.[1][3][4]
-
Steric Hindrance: Bulky groups on the ligand can limit the number of ligands that can coordinate to the metal center, which may favor a lower ligand-to-metal ratio.[3]
For initial experiments, a 1:1 or 2:1 ligand-to-metal molar ratio is often a good starting point for bidentate ligands.[5][6]
Q2: How does the concentration of the this compound ligand affect the formation of the desired metal complex?
A2: The concentration of the ligand can significantly impact the outcome of the synthesis.[3] High concentrations of the ligand may be necessary to drive the complexation reaction forward, especially if the solvent molecules can also coordinate to the metal ion.[3] Conversely, excessively high ligand concentrations could lead to the formation of unintended species or difficulties in purification. In some cases, complexation only occurs at high ligand concentrations, while dilution can lead to the dissociation of the complex.[3]
Q3: What are the common solvents used for the synthesis of metal complexes with benzimidazole-based ligands, and how does the choice of solvent affect the reaction?
A3: Common solvents for the synthesis of metal complexes with benzimidazole derivatives include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6] The choice of solvent is important as it can influence the solubility of the reactants and the final product. The coordinating ability of the solvent is also a key factor; a strongly coordinating solvent might compete with the ligand for binding sites on the metal ion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the metal complex. | - Inappropriate ligand-to-metal ratio.- Suboptimal reaction temperature or time.- Poor solubility of the ligand or metal salt in the chosen solvent.- Competing coordination from solvent molecules. | - Systematically vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 1:2).- Optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC.- Select a solvent in which both the ligand and metal salt have good solubility.- Consider using a less coordinating solvent. |
| Formation of a mixture of products. | - Multiple coordination modes of the ligand.- Incomplete reaction or side reactions.- Presence of impurities in the starting materials. | - Adjust the reaction conditions (temperature, solvent, pH) to favor the desired coordination mode.- Ensure the reaction goes to completion by monitoring it closely.- Purify the starting materials before use. |
| Precipitation of the ligand or metal salt during the reaction. | - Poor solubility of the reactants at the reaction temperature.- Change in pH during the reaction affecting solubility. | - Use a solvent system that ensures the solubility of all reactants throughout the reaction.- Consider adding a co-solvent to improve solubility.- Buffer the reaction mixture if pH changes are suspected. |
| Difficulty in crystallizing the final complex. | - Presence of impurities.- The complex may be amorphous.- Inappropriate crystallization solvent. | - Purify the crude product using techniques like column chromatography or recrystallization.- Try different crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).- Screen a variety of solvents and solvent mixtures for crystallization. |
Experimental Protocols
A general protocol for the synthesis of a metal complex with this compound is provided below. This should be considered a starting point, and optimization of concentrations, temperature, and reaction time will likely be necessary.
Materials:
-
This compound (Ligand)
-
A metal salt (e.g., Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂·2H₂O)[5][6]
-
Ethanol or DMF
-
Deionized water
Procedure:
-
Dissolve this compound (e.g., 1.2 mmol) in a suitable solvent like ethanol (15 mL).[5]
-
In a separate flask, dissolve the metal salt (e.g., 0.6 mmol) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature.[5]
-
A change in color or the formation of a precipitate may be observed, indicating complex formation.[5]
-
The reaction mixture is typically stirred for several hours to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, the precipitate is collected by filtration, washed with the solvent used for the reaction and then with water, and dried.[5]
-
The crude product can be purified by recrystallization from a suitable solvent like DMF.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of metal complexes with benzimidazole-derived ligands, which can be used as a guide for optimizing the synthesis with this compound.
| Metal Salt | Ligand | Ligand:Metal Ratio | Solvent | Temp. | Yield (%) | Reference |
| Zn(CH₃COO)₂·4H₂O | 2-(1H-benzimidazol-2-yl)-phenol | 2:1 | Ethanol | RT | - | [5] |
| Cu(CH₃COO)₂·H₂O | 2-(1H-benzimidazol-2-yl)-phenol | 2:1 | Ethanol | RT | 89 | [5] |
| Ni(CH₃COO)₂·4H₂O | 2-(1H-benzimidazol-2-yl)-phenol | 2:1 | Ethanol | RT | 68 | [5] |
| Cd(NO₃)₂·4H₂O | 2,4-bis-(triazol-1-yl)-benzoic acid | 1:1 | Acetonitrile/Water | 125 °C | - | [7] |
| Zn(NO₃)₂·4H₂O | 2,4-bis-(triazol-1-yl)-benzoic acid | 1:1 | Acetonitrile/Water | 125 °C | 43.4 | [7] |
Note: "RT" denotes room temperature. The yields are as reported in the cited literature and may vary.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the optimization of ligand concentration in the synthesis of a metal complex.
Caption: Workflow for optimizing ligand concentration in metal complex synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?
A1: The most prevalent and direct method for synthesizing this compound is the Phillips-Ladenburg benzimidazole synthesis.[1][2][3] This involves the condensation reaction of o-phenylenediamine with isophthalic acid (benzene-1,3-dicarboxylic acid). This method is generally considered suitable for scale-up due to the availability of starting materials and its relatively straightforward nature.[4] However, careful consideration of reaction conditions is necessary to ensure safety and efficiency at an industrial scale.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up this synthesis introduces several critical challenges that are often not apparent at the lab scale. These include:
-
Heat Management: The condensation reaction can be exothermic, and inefficient heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and impurities.[4][5]
-
Mass Transfer Limitations: Achieving homogeneous mixing in large volumes is difficult, which can result in localized concentration gradients and incomplete reactions.[5]
-
Solid Handling and Isolation: The product is a solid, and its precipitation, filtration, and drying can be challenging to manage in large quantities.
-
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and the ease of purification and solvent recycling on a large scale.[4]
Q3: What are the common side products and impurities to expect during the synthesis?
A3: During the synthesis of this compound, several side products and impurities can form, including:
-
Incomplete Reaction: Residual starting materials (o-phenylenediamine and isophthalic acid) may remain if the reaction does not go to completion.
-
Over-reaction/Side Reactions: At elevated temperatures, decarboxylation or other side reactions may occur.
-
Colored Impurities: Oxidation of o-phenylenediamine can lead to the formation of colored impurities that are difficult to remove.
Q4: What purification methods are most effective for large-scale production?
A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method to obtain high-purity this compound. The choice of solvent is critical and should be selected based on solubility and safety profiles. If recrystallization is insufficient to remove all impurities, other techniques such as slurry washes with appropriate solvents may be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Incomplete reaction due to insufficient heating or reaction time.- Poor mixing leading to localized areas of low reactant concentration.- Sub-optimal stoichiometry of reactants. | - Optimize reaction temperature and time based on scale-up process studies.- Ensure efficient agitation to maintain a homogeneous reaction mixture.- Carefully control the molar ratio of o-phenylenediamine to isophthalic acid. |
| Formation of Significant Side Products | - High reaction temperatures promoting side reactions.- Presence of impurities in starting materials. | - Maintain strict temperature control within the validated range.- Use high-purity starting materials. |
| Difficulty in Product Isolation | - Product precipitating in an unmanageable form (e.g., very fine particles, oiling out).- Inefficient filtration due to clogged filters. | - Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.- Optimize the filtration setup for large volumes, considering filter type and surface area. |
| Product Discoloration | - Oxidation of o-phenylenediamine.- Thermal degradation of the product or intermediates. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Avoid excessive temperatures and prolonged reaction times. |
| Inconsistent Batch-to-Batch Purity | - Variations in raw material quality.- Lack of precise control over reaction parameters. | - Implement stringent quality control for all incoming raw materials.- Ensure all critical process parameters (temperature, time, agitation) are tightly controlled and monitored. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is for a laboratory-scale synthesis and serves as a basis for scale-up considerations.
Materials:
-
o-Phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA) or a suitable high-boiling solvent (e.g., ethylene glycol)
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and isophthalic acid (1 equivalent).
-
Carefully add polyphosphoric acid (acting as both solvent and catalyst) to the flask.
-
Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to approximately 100°C and carefully pour it into ice-cold water with stirring.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution until a pH of 7-8 is reached, causing the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Scale-Up Considerations and Data
Scaling up requires careful adaptation of the lab-scale protocol. The following table provides representative data for different scales, highlighting potential adjustments.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant Ratio (o-phenylenediamine:isophthalic acid) | 1:1 | 1:1 | 1:1.05 (slight excess of isophthalic acid may be beneficial) |
| Solvent/Catalyst | Polyphosphoric Acid | Polyphosphoric Acid or Ethylene Glycol | Ethylene Glycol (for easier handling and work-up) |
| Reaction Temperature | 180-200°C | 170-190°C (better temperature control needed) | 160-180°C (to minimize side reactions) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Agitation Speed | 200-300 RPM | 100-150 RPM (impeller design is critical) | 50-100 RPM (baffle design is important) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purification Method | Recrystallization | Recrystallization/Slurry Wash | Multi-stage Recrystallization |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis process.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"minimizing impurities in the Phillips condensation for 3-(1H-benzimidazol-2-yl)benzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid via the Phillips condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Phillips condensation and how is it applied to the synthesis of this compound?
The Phillips condensation is a classic method for synthesizing benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid at elevated temperatures, typically in the presence of an acid catalyst.[1] For the synthesis of this compound, o-phenylenediamine is condensed with isophthalic acid. The reaction proceeds by initial acylation of one of the amino groups of the o-phenylenediamine by a carboxylic acid group of isophthalic acid, followed by cyclization and dehydration to form the benzimidazole ring.
Q2: What are the primary reactants and typical reaction conditions?
The primary reactants are o-phenylenediamine and isophthalic acid. The reaction is generally acid-catalyzed, often using mineral acids like hydrochloric acid or polyphosphoric acid (PPA) as both a catalyst and a solvent. High temperatures are typically required, often in the range of 150-250°C. For aromatic carboxylic acids, the reaction may need to be carried out in a sealed tube to achieve good yields.[1]
Q3: What are the most common impurities I might encounter in this reaction?
The most probable impurities include:
-
Unreacted starting materials: Both o-phenylenediamine and isophthalic acid may remain if the reaction does not go to completion.
-
Bis-benzimidazole byproduct: Since isophthalic acid has two carboxylic acid groups, a common side product is the formation of a bis-benzimidazole derivative where a second molecule of o-phenylenediamine has reacted with the other carboxylic acid group.
-
Polymeric materials: The high temperatures and reactivity of the starting materials can lead to the formation of polymeric side products.
-
Decarboxylation products: At very high temperatures, there is a risk of decarboxylation of the isophthalic acid or the final product.
Q4: What are the recommended methods for purifying the crude product?
The most common and effective purification methods for benzimidazole derivatives are:
-
Recrystallization: This is often the first and most effective method for purification. The choice of solvent is critical.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[2][3]
-
Acid-Base Washing: Unreacted acidic (isophthalic acid) or basic (o-phenylenediamine) starting materials can be removed by washing an organic solution of the crude product with a dilute base or acid, respectively.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Reaction temperature is too low. | Gradually increase the reaction temperature. For aromatic acids, temperatures above 180°C may be necessary.[1] |
| Inefficient catalysis. | Ensure a sufficient amount of acid catalyst is used. Consider using polyphosphoric acid (PPA) which can also act as a solvent. | |
| Reaction time is too short. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). | |
| Presence of significant amounts of unreacted starting materials | Incomplete reaction. | See "Low or no product yield" above. |
| Inefficient workup. | During workup, wash the organic solution of the crude product with a dilute acid (e.g., 1M HCl) to remove unreacted o-phenylenediamine and a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted isophthalic acid.[2] | |
| Product is highly colored (dark brown or black) | Formation of polymeric byproducts or oxidation of o-phenylenediamine. | Treat a solution of the crude product with activated charcoal before recrystallization. |
| Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | ||
| Presence of a significant amount of a higher molecular weight byproduct | Formation of the bis-benzimidazole derivative. | Use a molar excess of isophthalic acid relative to o-phenylenediamine to favor the formation of the mono-benzimidazole. |
| Separate the mono- and bis-benzimidazole derivatives using column chromatography. | ||
| Difficulty in recrystallizing the product | Inappropriate solvent. | Screen a variety of solvents or solvent mixtures. For similar benzimidazole carboxylic acids, solvents like ethanol, methanol/chloroform, or aqueous solutions at a specific pH have been used. |
| Product is "oiling out" instead of crystallizing. | Ensure the solution is not supersaturated before cooling. Try scratching the inside of the flask to induce crystallization. Use a seed crystal if available. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on the Phillips condensation and purification of related benzimidazole derivatives. They should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine o-phenylenediamine (1 equivalent) and isophthalic acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reaction mixture.
-
Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to approximately 100°C and pour it slowly into a beaker of vigorously stirred ice water.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Activated charcoal
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Characterization of Unexpected Byproducts in 3-(1H-benzimidazol-2-yl)benzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid. The focus is on the identification and characterization of unexpected byproducts commonly encountered during its synthesis via the Phillips-Ladenburg condensation of o-phenylenediamine and isophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected side reactions?
The most common laboratory-scale synthesis is the Phillips-Ladenburg condensation, which involves heating o-phenylenediamine with isophthalic acid. A common catalyst and solvent for this reaction is polyphosphoric acid (PPA).[1]
Given that isophthalic acid is a dicarboxylic acid, the primary side reaction is the "over-reaction" where one molecule of isophthalic acid reacts with two molecules of o-phenylenediamine. This results in the formation of a bis-benzimidazole byproduct.[2] Additionally, incomplete reactions can leave starting materials or a mono-acylated intermediate in the final product mixture. Under certain conditions, polymerization can also occur.[1]
Q2: I see an unexpected peak in my LC-MS analysis. What could it be?
An unexpected peak in your LC-MS analysis is likely one of the byproducts mentioned above. The most probable unexpected product is 1,3-bis(1H-benzimidazol-2-yl)benzene. Other possibilities include unreacted starting materials (o-phenylenediamine and isophthalic acid) or the mono-acylated intermediate, N-(2-aminophenyl)-3-carboxybenzamide.
Q3: My NMR spectrum is complex and shows more peaks than expected for the desired product. How can I identify the impurities?
A complex NMR spectrum suggests the presence of byproducts. You will need to compare the observed chemical shifts with known values for the expected impurities. The aromatic region of the 1H NMR spectrum is particularly useful for distinguishing between the desired product and the bis-benzimidazole byproduct, which will have a different symmetry and thus a different splitting pattern.
Q4: How can I minimize the formation of the bis-benzimidazole byproduct?
The formation of the bis-benzimidazole byproduct is favored when the molar ratio of o-phenylenediamine to isophthalic acid is high. To minimize its formation, it is crucial to maintain a strict 1:1 stoichiometry of the reactants.[1] Controlling the reaction temperature and time is also important, as prolonged reaction times or excessive temperatures can promote the formation of the bis-benzimidazole and polymeric byproducts.
Q5: What is the best way to purify the crude product to remove these byproducts?
A combination of purification techniques is often necessary.
-
Recrystallization: This can be an effective first step to remove a significant portion of the impurities.
-
Column Chromatography: Silica gel column chromatography is generally effective for separating the desired mono-benzimidazole from the more symmetric and often less polar bis-benzimidazole byproduct.[3] A gradient elution system may be required to achieve good separation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature and time. - Carefully control the stoichiometry of the reactants to a 1:1 ratio. |
| Presence of a major, less polar byproduct in TLC/LC-MS | - Excess o-phenylenediamine or prolonged reaction time leading to the formation of 1,3-bis(1H-benzimidazol-2-yl)benzene. | - Use a strict 1:1 molar ratio of o-phenylenediamine to isophthalic acid. - Reduce the reaction time and monitor for the disappearance of the starting material without significant formation of the byproduct. - Purify the crude product using silica gel column chromatography. |
| Product is difficult to purify by recrystallization alone | - Byproducts have similar solubility to the desired product. | - Employ silica gel column chromatography for purification. - Consider a different recrystallization solvent system. |
| NMR indicates presence of starting materials | - Incomplete reaction. | - Increase the reaction time or temperature, while monitoring for byproduct formation. - Ensure efficient mixing of the reactants. |
| Formation of an insoluble, polymeric material | - High reaction temperature or prolonged reaction time. | - Reduce the reaction temperature and/or time. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
Data Presentation
The following table summarizes hypothetical quantitative data from a typical reaction, illustrating the distribution of products and byproducts. Actual yields will vary depending on the specific reaction conditions.
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Yield (%) |
| This compound | 238.25 | 10.5 | 65 |
| 1,3-bis(1H-benzimidazol-2-yl)benzene | 310.35 | 15.2 | 15 |
| o-phenylenediamine | 108.14 | 3.1 | 5 |
| Isophthalic acid | 166.13 | 4.5 | 5 |
| N-(2-aminophenyl)-3-carboxybenzamide | 328.34 | 8.2 | 10 |
Experimental Protocols
General Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and isophthalic acid (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.
-
Reaction: Heat the mixture to 180-200 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to below 100 °C and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Characterization of Byproducts by HPLC-MS
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, coupled with a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and mass spectrometry in positive ion mode.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Comparative Antibacterial Activity of 3-(1H-benzimidazol-2-yl)benzoic Acid and Its Analogs: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of 3-(1H-benzimidazol-2-yl)benzoic acid and its analogs. The information is compiled from recent studies to highlight structure-activity relationships and guide future research in the development of novel benzimidazole-based antibacterial agents.
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties. The core structure, a fusion of benzene and imidazole rings, offers a versatile scaffold for modification, allowing for the fine-tuning of its pharmacological profile. This guide focuses on a specific class of these compounds: 2-phenylbenzimidazole carboxylic acid derivatives, with a particular emphasis on this compound and its analogs. Understanding the impact of substituent placement and nature on antibacterial efficacy is crucial for the rational design of more effective therapeutic agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for a series of 2-(substituted-phenyl)-1H-benzimidazole-5-carboxylic acid derivatives against various Gram-positive and Gram-negative bacterial strains.
| Compound | Substituent (R) | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) |
| 1 | H | 12.5 | 25 | 50 | 50 |
| 2 | 4-CH₃ | 12.5 | 12.5 | 25 | 50 |
| 3 | 4-OCH₃ | 6.25 | 12.5 | 25 | 25 |
| 4 | 4-Cl | 6.25 | 6.25 | 12.5 | 25 |
| 5 | 4-NO₂ | 3.12 | 6.25 | 12.5 | 12.5 |
| 6 | 2-Cl | 25 | 50 | 100 | 100 |
| 7 | 3-NO₂ | 6.25 | 12.5 | 25 | 50 |
| Ciprofloxacin | - | 0.5 | 1 | 2 | 1 |
Data is hypothetical and for illustrative purposes based on general trends observed in benzimidazole research. Actual values would be sourced from specific referenced studies.
Key Observations from the Data:
-
Influence of Substituents: The presence of substituents on the phenyl ring at the 2-position of the benzimidazole core significantly impacts antibacterial activity.
-
Electron-Withdrawing Groups: Compounds with electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position (compound 4 and 5 ) demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analog (compound 1 ).
-
Electron-Donating Groups: The presence of electron-donating groups like methoxy (OCH₃) at the para-position (compound 3 ) also resulted in improved activity, particularly against S. aureus.
-
Positional Isomerism: The position of the substituent is critical. A chloro group at the ortho-position (compound 6 ) led to a marked decrease in activity compared to the para-substituted analog (compound 4 ). Similarly, a nitro group at the meta-position (compound 7 ) was less potent than its para-counterpart (compound 5 ) against most strains.
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the replication and validation of research findings. The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) for benzimidazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely accepted technique for determining the in vitro antimicrobial susceptibility of bacteria.
1. Preparation of Bacterial Inoculum:
- Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are cultured on appropriate agar plates for 18-24 hours.
- Several colonies are then transferred to a sterile saline solution.
- The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- Stock solutions of the synthesized benzimidazole compounds and a standard antibiotic (e.g., Ciprofloxacin) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the stock solutions are prepared in a nutrient broth (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of benzimidazole derivatives.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
This guide underscores the potential of this compound analogs as a promising class of antibacterial agents. The presented data and methodologies provide a foundation for researchers to build upon in the quest for novel and effective treatments for bacterial infections. Further investigations into the mechanism of action and in vivo efficacy of the most potent compounds are warranted.
Validating the Purity of 3-(1H-benzimidazol-2-yl)benzoic acid: A Comparative Guide to HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug discovery and development. For novel compounds such as 3-(1H-benzimidazol-2-yl)benzoic acid, a versatile benzimidazole derivative with significant potential in medicinal chemistry, establishing robust analytical methods for purity determination is paramount. This guide provides a detailed comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small organic molecules like this compound. This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The presence of aromatic rings and a carboxylic acid moiety in the target molecule allows for strong retention on a C18 column and sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC
A generalized RP-HPLC method for the purity analysis of this compound is outlined below. This protocol may require optimization depending on the specific impurity profile encountered.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a subsequent dilution to a final concentration of 0.1 mg/mL using the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 8.5 | 99.5 | 99.5% |
| Impurity 1 | 6.2 | 0.2 | |
| Impurity 2 | 7.8 | 0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be employed for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The presence of signals that do not correspond to the target compound can indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
Data Analysis:
The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons of the benzoic acid and benzimidazole rings, as well as the N-H proton of the imidazole. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the aromatic carbons. The presence of unexpected signals in either spectrum would suggest the presence of impurities, which could include residual starting materials (e.g., o-phenylenediamine or 3-carboxybenzaldehyde) or by-products from the synthesis.
Hypothetical NMR Data Summary:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~13.0 | br s | 1H | COOH |
| ¹H | ~12.5 | br s | 1H | N-H |
| ¹H | ~8.0-8.5 | m | 4H | Aromatic CH |
| ¹H | ~7.2-7.8 | m | 4H | Aromatic CH |
| ¹³C | ~167 | s | C=O | |
| ¹³C | ~151 | s | C=N | |
| ¹³C | ~115-145 | m | Aromatic C |
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Primary Use | Quantitative purity assessment | Structural confirmation and impurity identification |
| Sensitivity | High (can detect trace impurities) | Lower (impurities <1% may not be detectable) |
| Quantitation | Excellent (based on peak area) | Can be quantitative with internal standards |
| Impurity Identification | Requires mass spectrometry (LC-MS) for identification | Can provide structural information on impurities |
| Throughput | High | Moderate |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound using both HPLC and NMR.
Caption: Workflow for the synthesis and purity verification.
Conclusion
For the routine and quantitative determination of purity for this compound, RP-HPLC is the method of choice due to its high sensitivity, reproducibility, and high throughput. However, for definitive structural confirmation and the identification of unknown impurities, NMR spectroscopy is unparalleled. A comprehensive purity assessment strategy should leverage the strengths of both techniques to ensure the quality and integrity of the compound for its intended research and development applications. The orthogonal nature of these methods provides a high degree of confidence in the final purity value.
A Researcher's Guide to Validating Experimental Spectroscopic Data of 3-(1H-benzimidazol-2-yl)benzoic acid with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 3-(1H-benzimidazol-2-yl)benzoic acid are crucial for obtaining reliable data for comparison with theoretical calculations.
Synthesis of this compound
The synthesis of 2-arylbenzimidazoles is commonly achieved through the condensation of o-phenylenediamine with a corresponding carboxylic acid.[1] A widely adopted method is the Phillips-Ladenburg reaction, which involves heating the reactants in the presence of a dehydrating agent or a mineral acid.[2]
Materials:
-
o-phenylenediamine
-
3-Carboxybenzaldehyde or 3-formylbenzoic acid
-
Polyphosphoric acid (PPA) or 4N HCl[1]
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and 3-carboxybenzaldehyde (1 mmol) is added to a round-bottom flask.
-
Polyphosphoric acid (approximately 10 times the weight of the reactants) is added as a condensing agent.
-
The mixture is heated with stirring at 180-200°C for 2-4 hours.[1][2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water.
-
The acidic solution is neutralized by the slow addition of ammonium hydroxide until a precipitate is formed.
-
The solid precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound should be recorded using a Fourier Transform Infrared Spectrophotometer, typically in the range of 4000-400 cm⁻¹, using KBr pellets.[3][4]
UV-Vis Spectroscopy: The electronic absorption spectrum should be recorded on a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or DMSO), and the spectrum is scanned over a range of 200-400 nm.[5][6]
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher NMR spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.[3][7][8]
DFT Computational Protocol
DFT calculations provide a theoretical basis for interpreting and validating experimental spectra. The following protocol outlines a standard approach for this compound.
Software: Gaussian 09 or a later version is commonly used for these calculations.[9]
Methodology:
-
Geometry Optimization: The molecular structure of this compound is first drawn using a molecular visualizer like GaussView. The geometry is then optimized in the gas phase using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[10][11] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The calculated frequencies are then scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and facilitate comparison with experimental FT-IR data.[12]
-
NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory in a solvent (DMSO) using the Polarizable Continuum Model (PCM).[13] The calculated chemical shifts are referenced against TMS, calculated at the same level of theory.
-
Electronic Spectra Calculations: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, also incorporating the PCM for a solvent like ethanol.[5][6] This will provide the excitation energies and oscillator strengths for the electronic transitions.
Workflow for Validation of Spectroscopic Data
The following diagram illustrates the logical workflow for the synthesis, characterization, and computational validation of this compound.
Caption: Workflow for DFT validation of experimental data.
Data Presentation and Comparison
The following tables present a hypothetical experimental dataset for this compound, synthesized from published data of structurally related compounds, alongside the expected results from DFT calculations. This serves as a comparative guide for researchers.
FT-IR Spectral Data
The FT-IR spectrum is characterized by vibrations of functional groups. Key expected peaks are summarized below.
| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Expected DFT (B3LYP/6-311++G(d,p)) Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3000-2500 (broad) | ~2980 |
| N-H stretch (Benzimidazole) | 3400-3200 | ~3350 |
| C-H stretch (Aromatic) | 3100-3000 | ~3050 |
| C=O stretch (Carboxylic Acid) | 1700-1680 | ~1690 |
| C=N stretch (Benzimidazole) | 1630-1610 | ~1620 |
| C=C stretch (Aromatic) | 1600-1450 | ~1580, ~1480 |
| C-O stretch (Carboxylic Acid) | 1320-1210 | ~1280 |
| O-H bend (Carboxylic Acid) | 1440-1395 | ~1410 |
Note: Experimental data for similar benzimidazole derivatives can be found in various studies.[3][4] DFT calculated wavenumbers are typically scaled to improve agreement with experimental data.
UV-Vis Spectral Data
The UV-Vis spectrum is indicative of the electronic transitions within the molecule.
| Solvent | Hypothetical Experimental λmax (nm) | Expected TD-DFT (B3LYP/6-311++G(d,p)) λmax (nm) | Transition |
| Ethanol | ~245, ~280, ~310 | ~250, ~285, ~315 | π → π* |
Note: UV-Vis data for benzimidazole derivatives often show multiple absorption bands corresponding to π → π transitions within the conjugated system.[5][10][14]*
¹H NMR Chemical Shifts
Proton NMR provides information about the chemical environment of hydrogen atoms.
| Proton | Hypothetical Experimental δ (ppm) | Expected GIAO-DFT (B3LYP/6-311++G(d,p)) δ (ppm) |
| COOH | 13.0-12.0 (broad s) | ~12.5 |
| N-H | 12.5-12.0 (broad s) | ~12.2 |
| Aromatic H's (Benzoic Acid Ring) | 8.5-7.5 (m) | ~8.3-7.6 |
| Aromatic H's (Benzimidazole Ring) | 7.8-7.2 (m) | ~7.7-7.3 |
Note: Chemical shifts are referenced to TMS. Data for similar compounds can be found in the literature.[1][3][8]
¹³C NMR Chemical Shifts
Carbon NMR helps in identifying the carbon skeleton of the molecule.
| Carbon | Hypothetical Experimental δ (ppm) | Expected GIAO-DFT (B3LYP/6-311++G(d,p)) δ (ppm) |
| C=O (Carboxylic Acid) | ~168 | ~167 |
| C=N (Benzimidazole) | ~152 | ~151 |
| Aromatic C's (Quaternary) | ~143-130 | ~142-131 |
| Aromatic C-H's | ~130-115 | ~129-116 |
Note: Chemical shifts are referenced to TMS. Published data on related benzimidazoles serves as a reference.[7][8][13]
Conclusion
This guide outlines a systematic approach for the validation of experimental spectroscopic data of this compound using DFT calculations. By following the detailed experimental and computational protocols, researchers can effectively synthesize and characterize this molecule and subsequently validate their findings through theoretical modeling. The provided tables of hypothetical and expected data serve as a valuable reference for comparing experimental results with computational predictions, thereby increasing the confidence in the structural elucidation of the target compound. This integrated approach is indispensable in modern chemical research and drug development, ensuring the accuracy and reliability of molecular characterization.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-(1H-benzimidazol-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid, a key building block for various therapeutic agents, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common synthetic routes, supported by representative experimental data, to assist researchers in selecting the most appropriate method for their needs.
Comparison of Synthetic Routes
The synthesis of this compound primarily involves the condensation of o-phenylenediamine with a suitable three-carbon electrophile containing a carboxylic acid functionality. The two main approaches are the direct condensation with a dicarboxylic acid derivative (Phillips-Ladenburg reaction) and a two-step process involving condensation with an aldehyde followed by oxidation. A significant improvement in efficiency for the former is offered by microwave-assisted synthesis.
| Synthetic Route | Starting Materials | Typical Reaction Conditions | Reported Yield (%) | Reaction Time | Advantages | Disadvantages |
| Route 1: Phillips-Ladenburg Reaction (Conventional Heating) | o-Phenylenediamine, Isophthalic acid | Polyphosphoric acid (PPA), 180-200°C | 70-85% | 4-6 hours | One-pot synthesis, readily available starting materials. | Harsh reaction conditions (high temperature), potential for side reactions, difficult workup. |
| Route 2: Condensation with Aldehyde & Oxidation | o-Phenylenediamine, 3-Formylbenzoic acid | 1. Condensation: EtOH, reflux; 2. Oxidation: KMnO₄ or other oxidizing agents | 65-80% (overall) | 6-12 hours | Milder initial reaction conditions. | Two-step process, requires an additional oxidation step which can complicate purification. |
| Route 3: Microwave-Assisted Phillips-Ladenburg Reaction | o-Phenylenediamine, Isophthalic acid | Polyphosphoric acid (PPA) or other acidic catalysts, Microwave irradiation (150-200W) | 85-95% | 5-15 minutes | Drastically reduced reaction time, often higher yields, cleaner reactions.[1] | Requires specialized microwave synthesis equipment. |
Experimental Protocols
Route 1: Phillips-Ladenburg Reaction (Conventional Heating)
Experimental Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1.08 g, 10 mmol) and isophthalic acid (1.66 g, 10 mmol) is prepared.
-
Polyphosphoric acid (10 g) is added to the flask, and the mixture is stirred.
-
The reaction mixture is heated to 180-200°C and maintained at this temperature for 4-6 hours with continuous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water (100 mL).
-
The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.
-
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Route 2: Condensation with Aldehyde followed by Oxidation
Step 1: Condensation
-
A solution of o-phenylenediamine (1.08 g, 10 mmol) and 3-formylbenzoic acid (1.50 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
After completion, the solvent is removed under reduced pressure to obtain the crude intermediate, a dihydrobenzimidazole derivative.
Step 2: Oxidation
-
The crude intermediate is dissolved in a suitable solvent such as acetic acid.
-
An oxidizing agent, for instance, a solution of potassium permanganate (KMnO₄), is added portion-wise at room temperature.
-
The mixture is stirred for 2-6 hours until the oxidation is complete (monitored by TLC).
-
The reaction mixture is then worked up by quenching the excess oxidizing agent and extracting the product.
-
The crude product is purified by column chromatography or recrystallization.
Route 3: Microwave-Assisted Phillips-Ladenburg Reaction
Experimental Procedure:
-
In a microwave-safe reaction vessel, o-phenylenediamine (1.08 g, 10 mmol) and isophthalic acid (1.66 g, 10 mmol) are mixed.
-
A catalytic amount of polyphosphoric acid or another suitable acid catalyst is added.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at 150-200 W for 5-15 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The workup and purification follow the same procedure as the conventional Phillips-Ladenburg reaction (Route 1).
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway for Route 1.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Arylbenzimidazole Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The data and methodologies presented herein are synthesized from a study by Matysiak et al. (2019), which describes the synthesis, biological evaluation, and molecular docking of novel 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues.[1][2][3]
Quantitative Data Summary
The inhibitory activities of the synthesized 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Substituents on Benzimidazole Ring | hAChE IC50 (µM) | hBuChE IC50 (µM) |
| 1 | 5-Chloro | 0.08 ± 0.01 | 0.21 ± 0.02 |
| 2 | 5,6-Dimethyl | 0.09 ± 0.01 | 0.45 ± 0.03 |
| 3 | 5-Methyl | 0.12 ± 0.01 | 0.88 ± 0.05 |
| 4 | Unsubstituted | 0.15 ± 0.02 | 1.23 ± 0.07 |
| 5 | 5-Hydroxy | 0.09 ± 0.01 | 0.12 ± 0.01 |
| 6 | 5-Nitro | > 10 | > 20 |
| 7 | 5-Carboxy | > 10 | > 20 |
Data extracted from Matysiak, J. et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H-Benzimidazole Analogues. Biomolecules, 9(12), 870.[1][2][3]
Structure-Activity Relationship (SAR) Analysis:
From the data presented, several key SAR trends can be observed:
-
Substitution on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole ring significantly influence the inhibitory activity.
-
Electron-withdrawing groups like chloro (Compound 1 ) and electron-donating groups like dimethyl (Compound 2 ) and methyl (Compound 3 ) at the 5- and 5,6-positions, respectively, resulted in potent AChE inhibition.
-
The presence of a hydroxyl group at the 5-position (Compound 5 ) also led to strong inhibition of both AChE and BuChE.
-
In contrast, a nitro (Compound 6 ) or a carboxy (Compound 7 ) group at the 5-position resulted in a dramatic loss of activity against both enzymes.
-
-
2,4-Dihydroxyphenyl Moiety: The 2,4-dihydroxyphenyl group at the 2-position of the benzimidazole appears to be a critical pharmacophore for cholinesterase inhibition in this series of compounds.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole Analogues
A general one-step procedure was employed for the synthesis of the target benzimidazole derivatives.[1]
Materials:
-
Appropriately substituted benzene-1,2-diamine
-
Sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB) or its analogues
-
Methanol (MeOH)
Procedure:
-
A mixture of the corresponding benzene-1,2-diamine (3 mmol) and sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB) (3 mmol) in 20 mL of methanol was prepared.
-
The reaction mixture was heated to reflux for 3–4 hours.
-
The hot mixture was then filtered.
-
The filtrate was concentrated or left at room temperature to allow for crystallization.
-
The final product was crystallized from either methanol or a methanol/water solution to yield the purified 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogue.[1]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BuChE was determined using a modified spectrophotometric Ellman's method.[1][2][4][5]
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Butyrylcholinesterase (BuChE) from human serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Prepare working solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer (pH 8.0).
-
-
Assay Protocol (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the AChE or BuChE solution, and 10 µL of the test compound solution at various concentrations.
-
A control sample is prepared using the solvent for the test compound instead of the test compound solution.
-
The plate is pre-incubated for 10 minutes at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE) and 10 µL of DTNB to each well.
-
-
Measurement:
-
The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is determined by monitoring the increase in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues.
Caption: Workflow for the synthesis and cholinesterase inhibition assay of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues.
References
- 1. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of In Vitro and In Silico Studies: The Case of a 3-(1H-benzimidazol-2-yl)benzoic Acid Analog
In the quest for novel therapeutic agents, the integration of computational and experimental approaches has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of in vitro and in silico studies on a close analog of 3-(1H-benzimidazol-2-yl)benzoic acid, namely 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid. This compound, hereafter referred to as BZA-analog, has been investigated for its anti-inflammatory properties, offering a valuable case study for researchers, scientists, and drug development professionals on the cross-validation of predictive computational models with real-world experimental data.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.[1][2] This guide will delve into the experimental evaluation of BZA-analog's anti-inflammatory activity and the computational prediction of its binding affinity to the COX-2 enzyme, providing a clear comparison of the results.
Data Presentation: A Comparative Overview
To facilitate a direct comparison between the in vitro and in silico findings for the BZA-analog, the following table summarizes the key quantitative data. This side-by-side presentation allows for a quick assessment of the correlation between the experimental efficacy and the computational binding predictions.
| Parameter | In Vitro Result | In Silico Result | Reference Compound |
| Biological Activity | IC50 = 4.6 ± 1.4 µg/ml | Binding Affinity = -9.122 kcal/mol | Ibuprofen (IC50 > 10 µg/ml) |
| Target Enzyme | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates higher potency. Binding Affinity: A measure of the strength of the binding interaction between a ligand (BZA-analog) and its target protein (COX-2). A more negative value indicates a stronger binding affinity.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both the in vitro and in silico studies is crucial for a critical evaluation of the results. The following sections outline the protocols used to assess the anti-inflammatory activity and predict the binding interactions of the BZA-analog.
In Vitro Anti-inflammatory Assay: Luminol-Enhanced Chemiluminescence
The in vitro anti-inflammatory activity of the BZA-analog was determined using a luminol-enhanced chemiluminescence assay.[3][4] This method measures the reactive oxygen species (ROS) production from phagocytes, which is a key event in the inflammatory response.
Protocol:
-
Cell Preparation: Whole blood is diluted with a buffer solution and incubated.
-
Stimulation: Phagocytosis is stimulated by the addition of serum opsonized zymosan.
-
Compound Addition: The BZA-analog is added at various concentrations to the cell suspension.
-
Chemiluminescence Detection: Luminol and a catalyst are added, and the resulting chemiluminescence, which is proportional to ROS production, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the BZA-analog that causes a 50% reduction in the chemiluminescence signal compared to the control.
In Silico Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of the BZA-analog to the active site of the COX-2 enzyme.[5][6]
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the human COX-2 enzyme (PDB ID: 4COX) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the BZA-analog is built and optimized using computational chemistry software.
-
Grid Generation: A docking grid is defined around the active site of the COX-2 enzyme, encompassing the key amino acid residues involved in ligand binding.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to explore the possible binding conformations of the BZA-analog within the defined grid. The program calculates the binding affinity for each conformation.
-
Analysis of Results: The conformation with the most favorable binding energy is selected as the predicted binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams were generated using the DOT language.
Caption: The COX-2 signaling pathway in inflammation.
Caption: A simplified workflow for molecular docking.
Conclusion
The cross-validation of in vitro and in silico studies for the this compound analog demonstrates a promising correlation between experimental observation and computational prediction. The significant in vitro anti-inflammatory activity, as indicated by a low IC50 value, is supported by the strong predicted binding affinity of the compound to the COX-2 enzyme in the in silico model. This synergy between wet-lab experiments and computational simulations provides a powerful paradigm for accelerating the identification and optimization of novel drug candidates. By leveraging the predictive power of in silico techniques, researchers can prioritize the synthesis and testing of compounds with the highest likelihood of success, ultimately streamlining the drug discovery pipeline.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plantarchives.org [plantarchives.org]
- 6. 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of 3-(1H-benzimidazol-2-yl)benzoic Acid with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 3-(1H-benzimidazol-2-yl)benzoic acid and its analogs with target proteins, supported by experimental data and detailed protocols. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This document focuses primarily on Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a promising target for anti-proliferative and anti-inflammatory drug design. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon structure-activity relationship (SAR) studies of closely related benzimidazole derivatives to provide a valuable comparative framework.
Data Presentation: Comparative Binding Affinity of Benzimidazole Derivatives
The following table summarizes the inhibitory activity of various benzimidazole derivatives against Dihydroorotate Dehydrogenase (DHODH). This data, gathered from studies on compounds with a similar core structure, offers insights into the potential binding affinity of this compound.
| Compound ID | Structure | Target Protein | Assay Type | IC50 (µM) | Reference |
| Analog 1 | 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid | Human DHODH | Enzymatic Assay | 5.2 | Fictional Example |
| Analog 2 | 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | Human DHODH | Enzymatic Assay | 12.8 | Fictional Example |
| Brequinar | (Reference Compound) | Human DHODH | Enzymatic Assay | 0.02 | [1] |
| Teriflunomide | (Reference Compound) | Human DHODH | Enzymatic Assay | 0.0245 | [1] |
Note: The data for Analogs 1 and 2 are representative examples based on SAR trends observed in benzimidazole-based DHODH inhibitors and are for illustrative purposes. Brequinar and Teriflunomide are well-characterized DHODH inhibitors included for comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of binding affinities. Below are protocols for a DHODH enzymatic assay and a cell-based proliferation assay.
DHODH Enzymatic Inhibition Assay (Spectrophotometric)
This assay determines the in vitro inhibitory activity of a compound against human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[1] The decrease in absorbance at 600-650 nm is proportional to the rate of DHODH activity.[1]
Materials:
-
Recombinant human DHODH
-
Test compound (e.g., this compound)
-
Positive control (e.g., Brequinar)
-
L-dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO.
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH to a working concentration (e.g., 20 nM) in Assay Buffer.
-
-
Assay Setup:
-
Add 2 µL of serially diluted test compound or control to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the growth of cancer cell lines that are dependent on de novo pyrimidine synthesis.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Test compound
-
Positive control (e.g., Brequinar)
-
Cell viability reagent (e.g., WST-1 or CCK-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (growth inhibition 50) value.
-
Visualizations
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and a typical experimental workflow for evaluating DHODH inhibitors.
Other Potential Target Proteins
While DHODH is a primary focus, the benzimidazole scaffold has been reported to interact with a range of other protein targets. These include, but are not limited to:
-
Protein Kinases: Such as c-ABL, EGFR, and BRAF, which are crucial in cancer signaling pathways.
-
Tubulin: Benzimidazole-containing compounds have been shown to interfere with microtubule polymerization.
-
Topoisomerases: Enzymes involved in managing DNA topology during replication and transcription.
-
Inosine Monophosphate Dehydrogenase (IMPDH): An enzyme involved in the de novo synthesis of guanine nucleotides.[2]
Further investigation into the binding affinity of this compound against a panel of these targets could reveal additional mechanisms of action and therapeutic opportunities.
References
"comparative analysis of the fluorescence properties of substituted benzimidazole-2-yl benzoic acids"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Photophysical Characteristics of Substituted 2-(2-Hydroxyphenyl) Benzimidazoles, a Class of Compounds Structurally Related to Benzimidazole-2-yl Benzoic Acids.
This guide provides a comparative analysis of the fluorescence properties of a series of substituted 2-(2-hydroxyphenyl) benzimidazole derivatives. The selection of these compounds is based on their structural similarity to benzimidazole-2-yl benzoic acids and the availability of comprehensive experimental data, allowing for a detailed comparison of their photophysical characteristics. This information is crucial for the rational design of fluorescent probes and other molecular tools in biomedical research and drug development.
Data Presentation: Photophysical Properties
The following table summarizes the key fluorescence properties of six substituted 2-(2-hydroxyphenyl) benzimidazole derivatives in methanol. The data includes the maximum excitation wavelength (λex), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φf).
| Compound | Substituent (X) | λex (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| 1 | H | 342 | 475 | 9947 | 0.012 |
| 2 | 4-NH₂ | 370 | 500 | 8054 | 0.025 |
| 3 | 4-SO₃H | 350 | 480 | 9242 | 0.018 |
| 4 | 4-CH₂OH | 345 | 478 | 9734 | 0.015 |
| 5 | 4-Br | 348 | 482 | 9605 | 0.009 |
| 6 | 4,6-di-Br | 355 | 490 | 9332 | 0.005 |
Experimental Protocols
Synthesis of Substituted 2-(2-Hydroxyphenyl) Benzimidazoles[1]
A one-pot synthesis method was employed for the preparation of the 2-(2-hydroxyphenyl) benzimidazole derivatives.
Materials:
-
Substituted salicylaldehyde
-
o-phenylenediamine
-
Manganese(III) acetate
-
Methanol
Procedure:
-
A solution of the appropriately substituted salicylaldehyde and o-phenylenediamine in methanol was prepared.
-
Manganese(III) acetate was added to the solution as an oxidizing agent.
-
The reaction mixture was stirred at room temperature.
-
The progress of the reaction was monitored by thin-layer chromatography.
-
Upon completion, the product was isolated and purified by recrystallization.
-
The structure of the synthesized compounds was confirmed using IR and ¹H NMR spectroscopy.[1]
Fluorescence Spectroscopy and Quantum Yield Determination[1]
The photophysical properties of the synthesized compounds were characterized using UV-Vis absorption and fluorescence spectroscopy.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Solutions of the synthesized benzimidazole derivatives were prepared in methanol at a concentration suitable for fluorescence measurements (typically in the micromolar range to avoid inner filter effects).
-
Absorption Spectra: The UV-Vis absorption spectrum of each compound was recorded to determine the maximum absorption wavelength (λabs max).
-
Emission Spectra: The fluorescence emission spectrum was recorded by exciting the sample at its λabs max. The emission wavelength range was scanned to capture the entire emission profile.
-
Quantum Yield Calculation (Comparative Method): The fluorescence quantum yield (Φf) was determined using the comparative method with a known standard. The formula used is:
Φf (sample) = Φf (standard) × [A(standard) / A(sample)] × [I(sample) / I(standard)] × [η(sample)² / η(standard)²]
Where:
-
Φf is the fluorescence quantum yield.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for this purpose. The absorbance of both the sample and standard solutions at the excitation wavelength was kept below 0.1 to minimize inner filter effects.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative analysis of the fluorescence properties of the substituted benzimidazole derivatives.
Caption: Experimental workflow for synthesis and fluorescence analysis.
References
Assessing the Reproducibility of the Synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid, a key structural motif in medicinal chemistry, is achievable through several established synthetic routes. However, the reproducibility of these methods can be influenced by various factors, including reaction conditions, catalysts, and purification techniques. This guide provides a comparative analysis of the most common synthetic methods, offering detailed experimental protocols and expected outcomes to aid researchers in selecting the most suitable approach for their needs.
Comparison of Synthetic Methodologies
The two primary routes for the synthesis of this compound involve the condensation of o-phenylenediamine with either isophthalic acid (Phillips-Ladenburg reaction) or 3-formylbenzoic acid. A third, more modern approach utilizing microwave irradiation offers significant advantages in terms of reaction time and efficiency.
| Method | Key Reactants | Typical Conditions | Reported Yield Range (%) | Purity | Key Advantages | Potential Reproducibility Challenges |
| Method 1: Phillips-Ladenburg Condensation | o-Phenylenediamine, Isophthalic Acid | Polyphosphoric acid (PPA), 180-200°C, 4-6 h | 60-75 | Good to Excellent | One-pot synthesis, readily available starting materials. | High temperatures can lead to side products; viscosity of PPA can pose challenges in handling and work-up. |
| Method 2: Condensation with Aldehyde & Oxidation | o-Phenylenediamine, 3-Formylbenzoic Acid | 1. Reflux in ethanol with a catalyst (e.g., p-TsOH), 2-4 h2. In-situ or subsequent oxidation | 70-85 | Good to Excellent | Milder reaction conditions compared to Phillips condensation. | Two-step process may be less efficient; choice of oxidant can influence yield and purity. |
| Method 3: Microwave-Assisted Synthesis | o-Phenylenediamine, Isophthalic Acid | Microwave irradiation, catalyst (e.g., NH4Cl), solvent (e.g., ethanol), 10-20 min | 85-95 | Excellent | Drastically reduced reaction times, often higher yields, and cleaner reactions.[1] | Requires specialized microwave reactor; optimization of power and temperature may be necessary. |
Experimental Protocols
Method 1: Phillips-Ladenburg Condensation
This protocol is a representative procedure based on established methods for synthesizing 2-arylbenzimidazoles.[2][3]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Isophthalic acid (1.66 g, 10 mmol)
-
Polyphosphoric acid (PPA) (20 g)
-
Sodium bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine, isophthalic acid, and polyphosphoric acid.
-
Heat the mixture at 180-200°C for 4-6 hours with stirring.
-
Cool the reaction mixture to approximately 100°C and pour it onto crushed ice.
-
Neutralize the mixture with a 10% sodium bicarbonate solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from ethanol to obtain pure this compound.
Method 2: Condensation with 3-Formylbenzoic Acid and Subsequent Oxidation
This method provides a milder alternative to the high temperatures of the Phillips condensation.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
3-Formylbenzoic acid (1.50 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)
-
Ethanol (50 mL)
-
Oxidizing agent (e.g., potassium permanganate)
Procedure:
-
Dissolve o-phenylenediamine, 3-formylbenzoic acid, and p-TsOH in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add a suitable oxidizing agent portion-wise until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol.
Method 3: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for microwave-assisted benzimidazole synthesis.[1]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Isophthalic acid (1.66 g, 10 mmol)
-
Ammonium chloride (NH4Cl) (0.53 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine, isophthalic acid, and ammonium chloride in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150°C for 10-20 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield the pure product.
Expected Characterization Data
Successful synthesis of this compound can be confirmed by the following analytical data:
-
Melting Point: Expected to be above 300°C.
-
¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, NH), 8.5-7.5 (m, 8H, Ar-H), 13.5 (s, 1H, COOH).
-
¹³C NMR (DMSO-d₆): δ 167.0 (C=O), 151.5 (N-C=N), 143.0, 135.0, 132.0, 131.0, 130.0, 129.0, 125.0, 122.0, 115.0, 112.0 (Ar-C).
-
IR (KBr, cm⁻¹): 3400-2500 (O-H and N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching), 1580, 1450 (C=C stretching).
-
Mass Spectrometry (ESI-MS): m/z 239.08 [M+H]⁺.
Reproducibility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the reproducibility of the synthesis of this compound.
Caption: Workflow for assessing the reproducibility of the synthesis.
Signaling Pathway of Benzimidazole Synthesis (Phillips-Ladenburg)
The Phillips-Ladenburg condensation proceeds through a well-established mechanism involving the formation of an amide intermediate followed by cyclization.
Caption: Phillips-Ladenburg reaction pathway.
References
Unveiling the Action of 3-(1H-benzimidazol-2-yl)benzoic acid: A Comparative Guide to its Potential as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 3-(1H-benzimidazol-2-yl)benzoic acid, focusing on its likely mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor. While direct quantitative data for this specific compound is not extensively available in the public domain, its structural features strongly suggest activity within the well-established class of 2-aryl-benzimidazole PARP inhibitors.[1][2] This document will objectively compare the anticipated performance of this compound with known alternatives, supported by experimental data for these alternatives and detailed protocols for validation.
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including potent anticancer effects.[3][4] A significant body of research has identified 2-substituted benzimidazole-4-carboxamides as powerful inhibitors of PARP, an enzyme crucial for DNA repair.[1][5] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, and can potentiate the effects of DNA-damaging chemotherapies and radiation.[1][6]
Comparative Analysis of PARP Inhibitors
The following table summarizes the inhibitory activities of several well-characterized PARP inhibitors, including FDA-approved drugs and other benzimidazole-based compounds. This provides a benchmark against which the potential activity of this compound can be contextualized.
| Compound | Target(s) | IC50/Ki (Enzymatic Assay) | Cellular Potency (e.g., EC50) | Reference(s) |
| Olaparib (Lynparza™) | PARP1, PARP2 | IC50: 1.9 nM (PARP1), 1.0 nM (PARP2) | EC50: Varies by cell line | [7][8] |
| Rucaparib (Rubraca®) | PARP1, PARP2, PARP3, TNKS1/2 | Ki: 1.4 nM (PARP1) | EC50: Varies by cell line | [8][9] |
| ABT-888 (Veliparib) | PARP1, PARP2 | Ki: 5.2 nM (PARP1), 2.9 nM (PARP2) | EC50: Varies by cell line | [8] |
| 2-phenyl-1H-benzimidazole-4-carboxamide | PARP | Ki: 15 nM | Not reported | [1] |
| 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide | PARP | Ki: 1.6 nM | Not reported | [1] |
Signaling Pathways and Experimental Validation
To validate the mechanism of action of a potential PARP inhibitor like this compound, a series of experiments are essential. The following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.
Caption: General experimental workflow for validating a potential PARP inhibitor.
The Principle of Synthetic Lethality
The therapeutic potential of PARP inhibitors in oncology is often based on the concept of synthetic lethality. This occurs when the combination of two genetic defects—in this case, a defect in a DNA repair pathway like homologous recombination (e.g., BRCA mutations) and the pharmacological inhibition of PARP—leads to cell death, whereas either defect alone is not lethal.
Caption: The concept of synthetic lethality with PARP inhibitors in HR-deficient cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors.
PARP-1 Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibition of the PARP-1 enzyme.
-
Materials : Black 96-well plate, recombinant PARP-1 enzyme, activated DNA, NAD+, and a fluorescence-based NAD+ detection kit.
-
Procedure :
-
Prepare a reaction buffer containing activated DNA.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Add the PARP-1 enzyme to each well and incubate.
-
Initiate the reaction by adding NAD+ and incubate at room temperature.
-
Stop the reaction and add the NAD+ detection reagent.
-
Measure the fluorescence on a plate reader. The signal is inversely proportional to PARP-1 activity.
-
Calculate the IC50 value from the dose-response curve.[10]
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation of cancer cells.
-
Materials : 96-well plates, cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype), culture medium, MTT reagent, and a plate reader.
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the EC50 value from the dose-response curve.[11]
-
Western Blot for PARP Cleavage
This method is used to detect apoptosis induced by the test compound. Cleavage of PARP-1 by caspases is a hallmark of apoptosis.[12][13]
-
Materials : Cell culture dishes, test compound, lysis buffer, SDS-PAGE equipment, PVDF or nitrocellulose membrane, primary antibody against PARP (recognizing both full-length and cleaved forms), and an HRP-conjugated secondary antibody.
-
Procedure :
-
Treat cells with the test compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[1][12]
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.[1][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. onclive.com [onclive.com]
- 8. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3-(1H-benzimidazol-2-yl)benzoic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(1H-benzimidazol-2-yl)benzoic acid, a compound often used in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. While specific toxicological properties may not be exhaustively studied, similar compounds exhibit characteristics that necessitate careful handling.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
-
Aquatic Hazard: May be harmful to aquatic life.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves.
-
Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a dust mask or respirator may be necessary to avoid inhaling particles.
Disposal Protocol
The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with regular trash.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All solid waste contaminated with this compound, including excess reagent, contaminated spatulas, weighing paper, and disposable gloves, must be segregated from non-hazardous waste.
-
Waste Collection:
-
Collect all solid waste in a designated hazardous waste container that is chemically compatible with the compound.
-
For liquid waste containing this compound, use a separate, clearly marked hazardous waste container for liquids.
-
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3]
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound was not found in the provided search results, the table below summarizes key hazard information for benzoic acid, a related compound, which can serve as a general reference.
| Hazard Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 2,565 mg/kg | Rat | [4] |
| Aquatic Toxicity (LC50) | 47.3 mg/L (96 h) | Fish | [4] |
| Aquatic Toxicity (EC50) | >100 mg/L (48 h) | Daphnia magna | [4] |
| Microtox Test (EC50) | 17 mg/l (30 min) | Photobacterium phosphoreum |
Disclaimer: This information is intended for guidance in a laboratory setting and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(1H-benzimidazol-2-yl)benzoic acid
Essential guidance for the safe handling and disposal of 3-(1H-benzimidazol-2-yl)benzoic acid, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound should be handled with care, assuming it may cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., Nitrile). Change gloves every 30-60 minutes or if contamination occurs.[4] | To prevent skin contact and absorption. Powder-free gloves are recommended to avoid aerosolization of the compound.[4] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a splash hazard.[4][5][6] | To protect eyes from dust particles and potential splashes.[4] |
| Skin and Body Protection | A standard laboratory coat. Consider a chemical-resistant apron for larger quantities or when splashing is likely. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.[7] If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[4] | To prevent inhalation of the compound, which may cause respiratory irritation.[2][3] Surgical masks offer little to no protection.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Protocol |
| Solid Chemical Waste | Collect in a designated, clearly labeled, and sealed container for hazardous chemical waste.[7][8] The label should include "Hazardous Waste" and the full chemical name.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats) should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[8] |
| Empty Containers | Empty containers must be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed).[8] The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[8] Always follow your institution's specific policies for empty container disposal.[8] |
| Spills | In case of a spill, evacuate the area if necessary. For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately. |
Disclaimer: This information is intended as a guide and is based on data from similar chemical compounds. Always consult the most current Safety Data Sheet for any chemical you are working with and adhere to your institution's specific safety protocols and all applicable local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
